Dimethylcarbamyl bromide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
15249-51-1 |
|---|---|
Molecular Formula |
C3H6BrNO |
Molecular Weight |
151.99 g/mol |
IUPAC Name |
N,N-dimethylcarbamoyl bromide |
InChI |
InChI=1S/C3H6BrNO/c1-5(2)3(4)6/h1-2H3 |
InChI Key |
DUOKHXDKMZIAGU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)Br |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of Dimethylcarbamyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of dimethylcarbamyl bromide. The information is curated for researchers, scientists, and professionals in drug development who may utilize or encounter this compound in their work.
Core Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of N,N-dimethylcarbamoyl bromide.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆BrNO | [1] |
| Molecular Weight | 151.990 g/mol | [1] |
| Boiling Point | 125.6 ± 23.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Flash Point | 29.7 ± 22.6 °C | [1] |
| LogP (Octanol-Water Partition Coefficient) | 0.41 | [1] |
| Exact Mass | 150.963272 u | [1] |
| Melting Point | Data not readily available. The analogous compound, dimethylcarbamoyl chloride, has a melting point of -33 °C. | [2][3] |
| Solubility | Decomposes in water. Soluble in many organic solvents. | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in the public domain. However, standard methodologies for determining the melting point and solubility of organic compounds can be readily adapted.
Determination of Melting Point (Capillary Method)
A standard capillary melting point determination method can be employed:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this range.
Determination of Solubility
A qualitative and semi-quantitative solubility assessment in various solvents can be performed as follows:
-
Solvent Selection: A range of common organic solvents of varying polarities should be selected (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, and dimethyl sulfoxide).
-
Procedure:
-
To a small test tube, add approximately 10 mg of this compound.
-
Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking vigorously after each addition.
-
Observe for complete dissolution.
-
-
Classification: The solubility can be classified as:
-
Very Soluble: Dissolves in < 1 mL of solvent.
-
Soluble: Dissolves in 1-5 mL of solvent.
-
Slightly Soluble: Dissolves in 5-10 mL of solvent.
-
Insoluble: Does not completely dissolve in > 10 mL of solvent.
-
-
Water Solubility and Stability: Due to its reactivity with water, quantitative solubility determination in aqueous media is not practical. The decomposition in water can be observed by adding a small amount of the compound to water and monitoring for signs of a reaction, such as gas evolution or a change in pH.[2]
Reactivity and Stability
This compound is a reactive compound, a characteristic largely dictated by the carbamoyl bromide functional group.
-
Hydrolysis: It is sensitive to moisture and rapidly hydrolyzes in the presence of water to form dimethylamine, hydrobromic acid, and carbon dioxide. This reactivity is analogous to its chloride counterpart, which has a half-life of about 6 minutes in water at 0 °C.[2]
-
Nucleophilic Substitution: The bromide is a good leaving group, making the carbonyl carbon susceptible to nucleophilic attack. It will react with alcohols, amines, and thiols to form the corresponding carbamates, ureas, and thiocarbamates.[4]
-
Stability: Due to its reactivity, this compound should be stored under anhydrous conditions to prevent decomposition.
Potential Biological Activity and Toxicity
Specific studies on the biological activity and signaling pathways of this compound are limited. However, significant data exists for the closely related dimethylcarbamoyl chloride, which provides a strong indication of the potential hazards associated with the bromide analogue.
Dimethylcarbamoyl chloride is classified as a direct-acting alkylating agent and is recognized as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[5][6] It has demonstrated genotoxic activity in a wide range of assays, including inducing DNA damage and mutations in bacteria and fungi.[5] In animal studies, inhalation exposure to dimethylcarbamoyl chloride has been shown to cause malignant tumors in the nasal cavity of rats and hamsters, and skin application has led to local tumors in mice.[5][7]
Given the structural similarity and the fact that the bromide ion is also a good leaving group, it is highly probable that this compound exhibits similar genotoxic and carcinogenic properties. Therefore, it should be handled with extreme caution as a potential carcinogen.
Signaling Pathways: Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with any particular signaling pathways.
Visualizations
The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like this compound.
References
- 1. N,N-dimethylcarbamoyl bromide | CAS#:15249-51-1 | Chemsrc [chemsrc.com]
- 2. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethylcarbamyl chloride 98% | 79-44-7 [sigmaaldrich.com]
- 4. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 5. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Navigating the Nucleophilic Reactivity of Dimethylcarbamyl Halides: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity of Dimethylcarbamyl Halides with Nucleophiles.
This technical guide provides a comprehensive overview of the reactivity of dimethylcarbamyl halides, with a primary focus on dimethylcarbamyl chloride (DMCC) due to the extensive availability of research data, and extrapolated expectations for dimethylcarbamyl bromide (DMCBr). These reagents are pivotal in synthetic chemistry for the introduction of the dimethylcarbamoyl moiety, a functional group prevalent in pharmaceuticals and agrochemicals. Understanding their reactivity with various nucleophiles is paramount for optimizing reaction conditions, predicting product formation, and ensuring laboratory safety.
Core Reactivity Profile
Dimethylcarbamyl halides are reactive electrophiles that readily undergo nucleophilic acyl substitution. The reactivity is dictated by the electrophilicity of the carbonyl carbon and the nature of the halogen leaving group. In general, acyl bromides are more reactive than acyl chlorides. This is attributed to the bromide ion being a better leaving group than the chloride ion, as it is a weaker base. The carbon-bromine bond (approximately 285 kJ/mol) is also weaker than the carbon-chlorine bond (approximately 327 kJ/mol), further facilitating its cleavage.
The reaction mechanism can proceed through two primary pathways: a direct bimolecular nucleophilic substitution (SN2-type) or a stepwise unimolecular (SN1-type) mechanism involving the formation of a dimethylcarbamoyl cation intermediate. The operative mechanism is highly dependent on the solvent polarity and the nucleophilicity of the reacting species.
Reaction with Nucleophiles: A Detailed Examination
The versatility of dimethylcarbamyl halides is demonstrated by their reactions with a wide array of nucleophiles, including amines, alcohols, and thiols.
Amines
Reactions with primary and secondary amines are typically rapid and lead to the formation of substituted ureas. These reactions generally proceed via a bimolecular pathway.[1] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the dimethylcarbamyl halide.[1] Subsequent loss of a proton and the halide ion yields the corresponding N,N,N'-trisubstituted or N,N,N',N'-tetrasubstituted urea. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.
Alcohols and Phenols
The reaction of dimethylcarbamyl halides with alcohols and phenols affords the corresponding dimethylcarbamates. These reactions are fundamental in the synthesis of many pharmaceutical and pesticidal compounds.[2] The mechanism can be either SN1 or SN2, heavily influenced by the solvent. In non-polar solvents, a bimolecular mechanism is favored. However, in polar, ion-stabilizing solvents, the reaction can proceed through a unimolecular pathway involving the formation of a dimethylcarbamoyl cation.[3] The reaction with phenols is facilitated by the phenoxide ion, which is a more potent nucleophile.[4]
Thiols
Thiols react with dimethylcarbamyl halides to produce thiocarbamates. The sulfur atom of the thiol is a soft and highly effective nucleophile, readily attacking the carbonyl carbon. These reactions are generally expected to be rapid and proceed under mild conditions.
Quantitative Reactivity Data
While specific kinetic data for this compound is scarce in the literature, extensive studies on dimethylcarbamyl chloride provide a valuable benchmark. The following tables summarize key quantitative data for the solvolysis of DMCC, which serves as a model for its reactivity with nucleophilic solvents like water and alcohols.
| Solvent System | Rate Constant (k, s⁻¹) | Temperature (°C) | Mechanism |
| 89.1% Acetone / 10.9% Water (v/v) | 2.1 x 10⁻³ (for 1-piperidineocarbonyl chloride) | -20 | SN1 |
| 80% Ethanol | Factor of 4.2 faster than DMCC | 25 | SN1 |
| 100% Methanol | Factor of 6.6 faster than DMCC | 25 | SN1 |
Table 1: Solvolysis Rate Data for Dimethylcarbamoyl Chloride and Analogs. Data extracted from a comprehensive review on the solvolysis of carbamoyl chlorides.[3]
| Parameter | Value | Interpretation |
| ΔH≠ (Enthalpy of Activation) | Varies with solvent | Energy barrier of the reaction |
| ΔS≠ (Entropy of Activation) | Positive in SN1 reactions | Indicates a more disordered transition state, characteristic of unimolecular dissociation |
Table 2: Activation Parameters for the Solvolysis of N,N-Dialkylcarbamoyl Chlorides.[3]
Experimental Protocols
General Procedure for the Synthesis of Dimethylcarbamates from Alcohols/Phenols
-
Preparation : In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the alcohol or phenol in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Base : Add a non-nucleophilic base (e.g., pyridine, triethylamine) to the solution to act as a scavenger for the hydrogen halide byproduct.
-
Reaction : Cool the mixture in an ice bath and add a solution of dimethylcarbamyl halide in the same solvent dropwise via the dropping funnel.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up : Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography or distillation.
Safety and Handling
Dimethylcarbamyl halides are toxic, corrosive, and moisture-sensitive compounds.[5][6] They should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[5] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Conclusion
Dimethylcarbamyl halides are potent electrophiles that react with a broad range of nucleophiles. While this compound is expected to be more reactive than its chloride counterpart, a significant gap in the literature exists regarding its specific kinetic and quantitative reactivity data. The information available for dimethylcarbamyl chloride provides a robust framework for understanding the reactivity of this class of compounds. Further research into the reaction kinetics and mechanisms of this compound is warranted to fully elucidate its synthetic utility and potential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 3. organic chemistry - Comparing Rate of Hydrolysis of Acyl halides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. quora.com [quora.com]
- 6. forums.studentdoctor.net [forums.studentdoctor.net]
Spectroscopic Analysis of Dimethylcarbamyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylcarbamyl bromide is a reactive chemical intermediate of interest in organic synthesis and pharmaceutical development. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quantification. This technical guide provides a detailed overview of the spectroscopic analysis of this compound, including predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for its synthesis and subsequent spectroscopic characterization are also presented.
Introduction
This compound ((CH₃)₂NCOBr), a derivative of carbamic acid, serves as a reactive intermediate for the introduction of the dimethylcarbamoyl group in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its high reactivity necessitates careful handling and precise analytical methods for characterization. This guide outlines the key spectroscopic techniques used to analyze this compound, providing a foundational understanding for researchers in the field.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of dimethylcarbamoyl chloride with hydrogen bromide. This halogen exchange reaction is a common method for the preparation of acyl bromides from their corresponding chlorides.
Experimental Protocol: Synthesis
Materials:
-
Dimethylcarbamoyl chloride
-
Anhydrous hydrogen bromide (gas or solution in a suitable solvent)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, gas inlet, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
A solution of dimethylcarbamoyl chloride in an anhydrous, non-protic solvent is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is cooled in an ice bath.
-
Anhydrous hydrogen bromide is bubbled through the solution or added as a solution in a compatible solvent.
-
The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.
-
The reaction progress is monitored by a suitable technique (e.g., thin-layer chromatography or in-situ IR spectroscopy).
-
Upon completion, the solvent and excess hydrogen bromide are removed under reduced pressure to yield crude this compound.
-
Purification can be achieved by distillation under reduced pressure.
Spectroscopic Characterization
Due to the limited availability of published experimental spectra for this compound, the following sections provide predicted data based on the analysis of its chemical structure and comparison with analogous compounds like dimethylcarbamoyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide characteristic signals.
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.1-3.3 | Singlet | 6H | N-CH₃ |
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~165-170 | C=O (carbonyl) |
| ~35-40 | N-CH₃ |
Experimental Protocol: NMR Spectroscopy
-
Prepare a dilute solution of the purified this compound in a deuterated solvent (e.g., CDCl₃, CD₂Cl₂).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts, multiplicities, and integrations.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule. The most prominent feature in the IR spectrum of this compound is expected to be the carbonyl (C=O) stretch.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1750-1770 | Strong | C=O stretch |
| ~2800-3000 | Medium | C-H stretch |
| ~1400-1480 | Medium | C-H bend |
| ~1100-1200 | Strong | C-N stretch |
Experimental Protocol: IR Spectroscopy
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, a solution in a suitable solvent (e.g., chloroform, dichloromethane) can be analyzed in a liquid cell.
-
For Attenuated Total Reflectance (ATR) IR, a drop of the sample is placed directly on the ATR crystal.
-
The IR spectrum is recorded, and the positions and intensities of the absorption bands are determined.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 151/153 | High | [M]⁺ (Molecular ion peak, showing bromine isotopes) |
| 72 | High | [(CH₃)₂NCO]⁺ (Loss of Br) |
| 44 | Medium | [(CH₃)₂N]⁺ (Loss of CO and Br) |
Experimental Protocol: Mass Spectrometry
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Record the mass spectrum and analyze the molecular ion peak and fragmentation pattern.
Conclusion
The spectroscopic analysis of this compound relies on a combination of NMR, IR, and Mass Spectrometry to confirm its structure and purity. While experimental data is not widely published, predictive analysis based on its chemical structure provides a strong foundation for its characterization. The experimental protocols outlined in this guide offer a starting point for researchers working with this reactive and valuable chemical intermediate. Careful execution of these analytical techniques is crucial for ensuring the quality and identity of this compound in synthetic and developmental applications.
An In-depth Technical Guide to Dimethylcarbamyl Halides for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of dimethylcarbamyl bromide and its more commonly utilized analog, dimethylcarbamyl chloride. These reagents are pivotal in synthetic chemistry, particularly in the development of pharmaceuticals and pesticides, primarily through the formation of carbamate linkages. This document outlines their chemical properties, synthesis, and reactivity, with a focus on applications relevant to researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound and chloride are reactive acyl halides. While information on this compound is available, its chloride counterpart is more extensively studied and used. For the benefit of researchers, data for both compounds are presented.
Molecular Structures:
-
This compound:
-
Dimethylcarbamyl Chloride:
The structures of these molecules are characterized by a central carbonyl group bonded to a dimethylamino group and a halogen atom.
Physicochemical Data:
The following tables summarize the key physicochemical properties of this compound and dimethylcarbamyl chloride.
| Property | This compound | Dimethylcarbamyl Chloride |
| CAS Number | 15249-51-1[1] | 79-44-7[2][3] |
| Molecular Formula | C₃H₆BrNO[1] | C₃H₆ClNO[2][3] |
| Molecular Weight | 151.99 g/mol [1] | 107.54 g/mol [3][4] |
| Appearance | Not specified | Colorless to yellow liquid with a pungent odor[5][6][7] |
| Boiling Point | 125.6 ± 23.0 °C at 760 mmHg[8] | 167-168 °C at 775 mmHg[5][9] |
| Melting Point | Not available | -33 °C[5][9] |
| Density | 1.6 ± 0.1 g/cm³[8] | 1.168 g/mL at 25 °C[5][9] |
| Flash Point | 29.7 ± 22.6 °C[8] | 155 °F (68 °C)[10][11] |
| Water Solubility | Not specified | Decomposes[10] |
| Refractive Index | Not available | n20/D 1.453[9] |
Synthesis and Reactivity
Dimethylcarbamyl halides are primarily used as reagents to introduce a dimethylcarbamoyl group onto a substrate. The chloride is more commonly used due to the availability and cost of the starting materials.
General Synthesis of Dimethylcarbamyl Chloride
Dimethylcarbamyl chloride can be synthesized through several methods. The most common industrial method involves the reaction of phosgene with dimethylamine.[2][12]
Caption: Synthesis of Dimethylcarbamyl Chloride.
A laboratory-scale synthesis can be performed using diphosgene or triphosgene with an aqueous solution of dimethylamine in a two-phase system.[2] Another method involves the reaction of dimethylformamide (DMF) with thionyl chloride.[13]
Reactivity and Common Reactions
Dimethylcarbamyl chloride is a versatile reagent that reacts with various nucleophiles to form dimethylcarbamates, ureas, and other derivatives.[2] It is less reactive than traditional acyl chlorides, which can allow for greater selectivity.
Caption: Common Reactions of Dimethylcarbamyl Chloride.
These reactions are fundamental in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and pesticides.[12]
Application in Drug Development: Synthesis of Acetylcholinesterase Inhibitors
A significant application of dimethylcarbamyl chloride in drug development is the synthesis of dimethylcarbamates that act as acetylcholinesterase (AChE) inhibitors.[12] These compounds are used in the treatment of conditions like myasthenia gravis and Alzheimer's disease.[7] A prominent example is the synthesis of neostigmine.[12]
Signaling Pathway: Acetylcholinesterase Inhibition by Carbamates
Acetylcholinesterase is a serine hydrolase that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. Carbamate inhibitors, such as those derived from dimethylcarbamyl chloride, act as pseudo-irreversible inhibitors of AChE. The carbamate binds to the serine residue in the active site of the enzyme, rendering it inactive. This leads to an accumulation of acetylcholine in the synapse, enhancing cholinergic neurotransmission.
The active site of acetylcholinesterase contains a catalytic triad of serine, histidine, and glutamate residues.[2][5][11] The carbamoylation of the serine residue is the key step in the inhibition mechanism.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Experimental Protocol: Synthesis of Neostigmine Methyl Sulfate
The synthesis of neostigmine, an important acetylcholinesterase inhibitor, involves the reaction of 3-dimethylaminophenol with dimethylcarbamyl chloride, followed by quaternization.[6][8]
Materials:
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask under an inert atmosphere, dissolve 3-dimethylaminophenol in anhydrous toluene. Add sodium metal in small portions and heat the mixture to reflux to form the sodium phenoxide.[8] Alternatively, an organic base like triethylamine can be used in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[6]
-
Carbamoylation: Cool the reaction mixture to room temperature and slowly add dimethylcarbamyl chloride. Stir the mixture until the reaction is complete, which can be monitored by thin-layer chromatography.[8] This reaction yields 3-[(dimethylamino)carbonyl-oxy]-N,N-dimethylbenzenamine.[6]
-
Work-up and Isolation of the Intermediate: Filter the reaction mixture to remove any inorganic salts. The filtrate can be washed with a dilute aqueous base solution and then water. The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude intermediate.[8]
-
Quaternization: Dissolve the intermediate, 3-[(dimethylamino)carbonyl-oxy]-N,N-dimethylbenzenamine, in acetone. Slowly add dimethyl sulfate to the stirred solution at room temperature.[6]
-
Isolation of Neostigmine Methyl Sulfate: Continue stirring until the reaction is complete. The product, neostigmine methyl sulfate, will precipitate out of the solution and can be collected by filtration.[6]
Safety Precautions:
Dimethylcarbamyl chloride is highly toxic, corrosive, and a suspected carcinogen.[12] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Phosgene and its derivatives are extremely hazardous and require specialized handling procedures.
Conclusion
This compound and, more prominently, dimethylcarbamyl chloride are valuable reagents for the introduction of the dimethylcarbamoyl moiety in organic synthesis. Their application in the development of acetylcholinesterase inhibitors highlights their importance in medicinal chemistry and drug development. A thorough understanding of their properties, synthesis, and reactivity, coupled with stringent safety protocols, is essential for their effective and safe utilization in a research and development setting.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Acetylcholinesterase - Proteopedia, life in 3D [proteopedia.org]
- 5. "An Improved Process For Preparation Of Neostigmine Methylsulfate" [quickcompany.in]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RU2458050C2 - Method for preparing methylulphate neostigmine and iodide neostigmine - Google Patents [patents.google.com]
- 8. ebi.ac.uk [ebi.ac.uk]
- 9. Acetylcholinesterase - Wikipedia [en.wikipedia.org]
- 10. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Navigating the Solubility of Dimethylcarbamyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylcarbamyl bromide is a reactive chemical intermediate of significant interest in organic synthesis, particularly in the formation of carbamates. Its utility in the development of pharmaceuticals and other fine chemicals is predicated on its solubility and reactivity in various solvent systems. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound, with a focus on its behavior in different classes of solvents. Due to the limited direct data on this compound, this guide will also draw upon the more extensively studied analogous compound, dimethylcarbamoyl chloride, to infer solubility characteristics. It is crucial to note that this compound is a reactive compound, and its interaction with solvents often involves chemical transformation rather than simple dissolution.
Core Concepts: Solubility vs. Reactivity
A critical consideration when discussing the "solubility" of this compound is its high reactivity. In many common solvents, particularly protic solvents like water and alcohols, the dissolution process is accompanied by a chemical reaction (solvolysis). Therefore, a clear distinction must be made between true physical solubility (the dissolution of the solute in the solvent without chemical change) and apparent solubility that is a result of a chemical reaction.
Qualitative Solubility and Reactivity Profile
| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Reactivity Notes |
| Protic, Polar | Water, Alcohols (e.g., Methanol, Ethanol) | Decomposes rapidly | Highly reactive; undergoes rapid hydrolysis or alcoholysis to form dimethylamine, carbon dioxide, and the corresponding hydrohalic acid or ester.[1][2][3] |
| Aprotic, Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely miscible | Generally less reactive than with protic solvents, but can still react, especially at elevated temperatures. DMF can be a source of dimethylamine, which can react with the bromide. |
| Aprotic, Non-polar | Hexane, Toluene, Benzene, Xylene | Likely miscible | Generally considered good solvents for reactions, implying miscibility. These are relatively inert and suitable for many synthetic applications.[2] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Likely miscible | Generally good solvents, but may react vigorously or explosively in the presence of trace metal salts.[1] |
| Halogenated | Dichloromethane (DCM), Chloroform | Likely miscible | Commonly used as solvents for reactions involving acyl halides, suggesting good solubility and relative inertness under typical reaction conditions. |
Experimental Protocol for Solubility Determination
Standard solubility testing methods must be adapted for reactive compounds like this compound. The following protocol outlines a procedure to assess its solubility and reactivity in a given solvent under inert conditions.
Objective: To determine the qualitative solubility or miscibility of this compound in a test solvent and to observe any signs of chemical reaction.
Materials:
-
This compound
-
Anhydrous test solvent
-
Dry glassware (e.g., small test tubes or vials with septa)
-
Inert gas supply (e.g., nitrogen or argon)
-
Syringes and needles
-
Stirring apparatus (e.g., magnetic stirrer and stir bars)
-
Observation tools (e.g., magnifying glass, light source)
Procedure:
-
Preparation of Inert Environment:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas.
-
Assemble the test vial with a magnetic stir bar and seal with a septum.
-
Purge the vial with inert gas for several minutes.
-
-
Solvent Addition:
-
Using a dry syringe, add a measured volume (e.g., 1.0 mL) of the anhydrous test solvent to the vial.
-
Allow the solvent to equilibrate to the desired temperature (e.g., room temperature).
-
-
Addition of this compound:
-
In a separate, dry, inert-atmosphere vial, handle the this compound.
-
Using a microliter syringe, carefully withdraw a small, measured amount (e.g., 10 µL) of this compound.
-
Inject the this compound into the test solvent through the septum while stirring.
-
-
Observation and Data Recording:
-
Observe the mixture immediately upon addition. Note if the this compound dissolves completely, forms a separate phase (immiscible), or if any reaction occurs (e.g., gas evolution, color change, precipitate formation).
-
If the initial amount dissolves, incrementally add more this compound in small, measured volumes until saturation is reached (i.e., the compound no longer dissolves) or a significant volume has been added, indicating high miscibility.
-
Record the total volume of this compound added and the final volume of the solution.
-
Note any changes in the appearance of the solution over time (e.g., after 1, 5, and 15 minutes) to monitor for slower reactions.
-
-
Analysis (Optional):
-
If a reaction is suspected, the resulting mixture can be analyzed using techniques such as NMR, IR spectroscopy, or GC-MS to identify the products of solvolysis.[4]
-
Visualizing the Experimental Workflow
The following diagram illustrates the decision-making process for determining the solubility and reactivity of this compound in a given solvent.
Caption: Experimental workflow for assessing the solubility and reactivity of this compound.
Conclusion
The solubility of this compound is a critical parameter for its effective use in chemical synthesis. While quantitative data is scarce, a qualitative understanding based on its chemical properties and comparison with dimethylcarbamoyl chloride indicates that it is likely miscible with a range of common aprotic organic solvents. However, its high reactivity, particularly with protic solvents, necessitates careful handling under inert conditions. The experimental protocol provided in this guide offers a framework for researchers to systematically assess the solubility and reactivity of this important reagent in their specific applications.
References
Degradation of Dimethylcarbamyl Bromide in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of dimethylcarbamyl bromide in an aqueous environment. Due to the limited direct research on this compound, this document leverages the extensively studied degradation of its close analog, dimethylcarbamyl chloride, to infer its behavior. The principles of nucleophilic acyl substitution and leaving group ability are applied to extrapolate the kinetics and reactivity of this compound.
Core Degradation Pathway
This compound is highly susceptible to hydrolysis in aqueous solution. The degradation proceeds via a nucleophilic acyl substitution mechanism where water acts as the nucleophile. The bromide ion is an excellent leaving group, leading to a rapid reaction.[1] The carbonyl carbon of the dimethylcarbamyl group is electrophilic and is attacked by a water molecule, forming a tetrahedral intermediate. This intermediate then collapses, expelling the bromide ion and forming a carbamic acid intermediate. Carbamic acids are inherently unstable and rapidly decompose to yield dimethylamine and carbon dioxide.[2] The bromide ion combines with a proton from the water to form hydrobromic acid.
The overall reaction is as follows:
(CH₃)₂NCOBr + 2H₂O → (CH₃)₂NH + CO₂ + HBr
This rapid degradation is a critical consideration in the handling, storage, and formulation of compounds containing a this compound moiety.
Signaling Pathway Diagram
Caption: Hydrolysis pathway of this compound in aqueous solution.
Quantitative Data Summary
| Compound | Temperature (°C) | Half-life (t₁/₂) | Rate Constant (k) |
| Dimethylcarbamyl Chloride | 0 | ~6 minutes | Not Specified |
| This compound | 0 | Expected to be < 6 minutes | Not Available |
Data for dimethylcarbamyl chloride is provided as a reference. The half-life for this compound is an educated estimation based on chemical principles.
Experimental Protocols
To quantitatively assess the degradation of this compound in an aqueous solution, the following experimental protocols can be employed. These are based on established methods for studying the hydrolysis of reactive acyl halides.
Kinetic Study of this compound Hydrolysis
Objective: To determine the hydrolysis rate constant and half-life of this compound in an aqueous solution at a controlled temperature.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a dry, inert organic solvent (e.g., acetonitrile) of a known concentration.
-
Prepare a buffered aqueous solution at the desired pH and bring it to the target temperature in a thermostatically controlled water bath.
-
-
Initiation of Reaction:
-
Initiate the hydrolysis reaction by injecting a small, known volume of the this compound stock solution into the pre-heated aqueous buffer with vigorous stirring. The final concentration of the organic solvent should be minimal to not significantly affect the aqueous environment.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by tracking the disappearance of this compound or the appearance of one of its degradation products (dimethylamine or bromide ions).
-
Option A: Quenching and Chromatographic Analysis: At specific time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding a suitable reagent (e.g., a large excess of a nucleophile like sodium methoxide in methanol to rapidly convert the remaining this compound to a stable ester). The quenched samples can then be analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent compound or its stable derivative.
-
Option B: In-situ Monitoring of Bromide Ion Concentration: Utilize a bromide ion-selective electrode (ISE) to continuously monitor the increase in bromide ion concentration in the reaction vessel.[4]
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time. If the reaction follows first-order kinetics, the plot will be linear.
-
The pseudo-first-order rate constant (k) can be determined from the slope of the line (slope = -k).
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
-
Product Identification and Quantification
Objective: To identify and quantify the final degradation products of this compound hydrolysis.
Methodology:
-
Degradation: Allow a known concentration of this compound to completely hydrolyze in an aqueous solution.
-
Analysis of Dimethylamine:
-
Analysis of Bromide Ion:
Experimental Workflow Diagram
Caption: Experimental workflow for studying the degradation of this compound.
Conclusion
This compound is expected to undergo rapid hydrolysis in aqueous solutions, yielding dimethylamine, carbon dioxide, and hydrobromic acid. The degradation rate is anticipated to be faster than that of its chloride analog due to the superior leaving group ability of the bromide ion. The experimental protocols outlined in this guide provide a robust framework for quantifying the degradation kinetics and identifying the resulting products, which is essential for professionals in research and drug development working with this reactive chemical moiety.
References
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of dimethylamine in low concentration particulate matter by reducing the concentration of 9-fluorenylmethyl chloroformate - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00894D [pubs.rsc.org]
- 8. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to the Chemical Behavior of Dimethylcarbamyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the chemical behavior of dimethylcarbamyl bromide, a reactive chemical intermediate. Due to the limited availability of specific experimental data for the bromide, this guide leverages extensive information on its close analog, dimethylcarbamyl chloride, to provide a thorough understanding of its expected reactivity, synthesis, and spectroscopic properties. A comparative analysis based on the differing leaving group abilities of bromide and chloride is presented. This document is intended for researchers, scientists, and professionals in drug development who may encounter or consider using this class of reagents in their work.
Introduction
Dimethylcarbamyl halides are valuable reagents in organic synthesis, primarily utilized for the introduction of the dimethylcarbamoyl group onto various nucleophiles. This functional group is a key component in a range of biologically active molecules, including pharmaceuticals and pesticides. While dimethylcarbamyl chloride is the more commonly used and extensively documented of the two, the bromide analog is expected to exhibit higher reactivity due to the superior leaving group ability of the bromide ion. This guide will synthesize the available information on this compound and draw well-supported inferences from the rich dataset of its chloride counterpart.
Physicochemical Properties
Quantitative data for this compound is sparse in the literature. The following table summarizes the available physical properties for both this compound and chloride for a comparative overview.
| Property | This compound | Dimethylcarbamyl Chloride |
| CAS Number | 15249-51-1 | 79-44-7[1] |
| Molecular Formula | C₃H₆BrNO | C₃H₆ClNO[1] |
| Molecular Weight | 151.99 g/mol | 107.54 g/mol [1] |
| Boiling Point | 125.6 ± 23.0 °C at 760 mmHg | 167-168 °C at 775 mmHg |
| Density | 1.6 ± 0.1 g/cm³ | 1.168 g/mL at 25 °C |
| Flash Point | 29.7 ± 22.6 °C | 68 °C |
Synthesis
A detailed, peer-reviewed experimental protocol for the synthesis of this compound was not identified in the conducted search. However, the synthesis of dimethylcarbamyl chloride is well-documented and can serve as a template for the probable synthesis of the bromide analog. The most common laboratory-scale synthesis involves the reaction of a dimethylamine source with a carbonyl halide.
Representative Experimental Protocol for Dimethylcarbamyl Chloride
The following protocol is for the synthesis of dimethylcarbamyl chloride and is provided as a likely analogous route for the bromide.
Reaction: The reaction of an aqueous solution of dimethylamine with diphosgene or triphosgene in a two-phase system of benzene-xylene and water, with sodium hydroxide acting as an acid scavenger, can produce dimethylcarbamyl chloride.
Procedure:
-
A stirred reactor is charged with a benzene-xylene solvent mixture and an aqueous solution of dimethylamine.
-
Diphosgene or triphosgene is added portion-wise to the reaction mixture, maintaining the temperature between 20-30°C.
-
A solution of sodium hydroxide is added concurrently to neutralize the hydrochloric acid formed during the reaction.
-
After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature.
-
The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude dimethylcarbamyl chloride is purified by vacuum distillation.
Note: This reaction is expected to yield the desired product, but the yield may be modest due to the high water sensitivity of the product. It is anticipated that using oxalyl bromide or phosgene equivalents of bromine would yield this compound.
Chemical Reactivity and Reaction Mechanisms
The chemical behavior of this compound is dominated by the electrophilicity of the carbonyl carbon and the nature of the bromide leaving group. The general reactivity pattern involves nucleophilic acyl substitution.
Solvolysis
Solvolysis is a key reaction of dimethylcarbamyl halides. Extensive studies on dimethylcarbamyl chloride indicate that the reaction proceeds through a predominantly Sₙ1-like mechanism, involving the formation of a resonance-stabilized dimethylcarbamoyl cation intermediate.
The solvolysis of dimethylcarbamyl halides is believed to proceed via the following steps:
Caption: Generalized solvolysis mechanism of dimethylcarbamyl halides.
The rate of solvolysis is influenced by the solvent polarity and the nature of the leaving group.
Comparative Reactivity: Bromide vs. Chloride
The primary difference in the chemical behavior of this compound and chloride stems from the difference in the leaving group ability of bromide and chloride ions. Bromide is a better leaving group than chloride because it is a weaker base and more polarizable. This leads to a faster rate of reaction for the bromide analog in nucleophilic substitution reactions.
The following table presents representative solvolysis rate constants for dimethylcarbamyl chloride in various solvents. It is anticipated that the corresponding rates for the bromide would be significantly higher.
| Solvent | Temperature (°C) | k (s⁻¹) for Dimethylcarbamyl Chloride |
| 80% Ethanol | 25.0 | Data not available |
| 100% Methanol | 25.0 | Data not available |
Specific rate constants for dimethylcarbamyl chloride were not found in the initial search results, though comparative rates were discussed.
Spectroscopic Characterization
Specific spectroscopic data (NMR, IR, MS) for this compound are not available in the public domain. Therefore, the data for dimethylcarbamyl chloride are presented as a reference. The spectra of the bromide are expected to be very similar, with minor shifts in peak positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): The ¹H NMR spectrum of dimethylcarbamyl chloride shows a singlet for the two methyl groups. The chemical shift will be in the region of 2.8-3.2 ppm.
-
¹³C NMR (CDCl₃): The ¹³C NMR spectrum of dimethylcarbamyl chloride will show two signals: one for the methyl carbons (around 36 ppm) and one for the carbonyl carbon (around 170 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of dimethylcarbamyl chloride exhibits a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1740-1720 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of dimethylcarbamyl chloride shows a molecular ion peak (M⁺) and a prominent peak corresponding to the dimethylcarbamoyl cation. The isotopic pattern for the molecular ion will be characteristic of a compound containing one chlorine atom. For the bromide, the isotopic pattern of the molecular ion would show the characteristic M and M+2 peaks for a bromine-containing compound.
Biological Signaling Pathways
No information was found regarding any direct involvement of this compound in biological signaling pathways. As a reactive chemical, it is not expected to have specific interactions with biological targets in the same manner as a drug molecule. Its biological effects are more likely to be the result of non-specific covalent modification of biomolecules.
Safety and Handling
Dimethylcarbamyl halides are corrosive, lachrymatory, and potential carcinogens. They should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) should be worn at all times. These compounds are water-sensitive and will react with moisture in the air to release hydrohalic acids.
Conclusion
This compound is a reactive chemical intermediate with potential applications in organic synthesis. While specific experimental data for this compound is limited, a comprehensive understanding of its chemical behavior can be inferred from the extensive studies on its chloride analog. The superior leaving group ability of bromide suggests that this compound will be a more reactive carbamoylating agent than the corresponding chloride. Further research is needed to fully characterize the properties and reactivity of this compound.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the synthesis and subsequent reactions of dimethylcarbamyl halides.
Caption: Workflow for the synthesis and use of dimethylcarbamyl halides.
References
Methodological & Application
Application Notes and Protocols: The Use of Dimethylcarbamyl Halides in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylcarbamyl halides, such as dimethylcarbamyl bromide and dimethylcarbamyl chloride, are reactive compounds utilized in pharmaceutical synthesis for the introduction of a dimethylcarbamoyl group onto a substrate. This functional group is a key structural feature in several active pharmaceutical ingredients (APIs), most notably in reversible acetylcholinesterase (AChE) inhibitors. These drugs are crucial in the management of conditions like myasthenia gravis and Alzheimer's disease. This document provides detailed application notes and experimental protocols for the synthesis of two such APIs: Neostigmine Bromide and Rivastigmine.
Mechanism of Action: O-Carbamoylation of Phenols
The core reaction in the utilization of dimethylcarbamyl halides for the synthesis of drugs like neostigmine and rivastigmine is the O-carbamoylation of a phenolic hydroxyl group. This reaction is a nucleophilic acyl substitution.[1] In the presence of a base, the phenol is deprotonated to form a more nucleophilic phenoxide ion.[1] This phenoxide then attacks the electrophilic carbonyl carbon of the dimethylcarbamyl halide, leading to the displacement of the halide and the formation of a stable carbamate ester. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions, such as hydrolysis of the carbamoyl halide.[2]
Application 1: Synthesis of Neostigmine Bromide
Neostigmine bromide is a quaternary ammonium compound and a reversible acetylcholinesterase inhibitor used in the treatment of myasthenia gravis and to reverse the effects of non-depolarizing neuromuscular blockers after surgery.[3] Its synthesis involves a two-step process: the formation of a carbamate intermediate followed by quaternization.
Experimental Protocol: Synthesis of Neostigmine Bromide
This protocol is adapted from procedures for related neostigmine salts.[4]
Step 1: Synthesis of 3-(Dimethylcarbamoyloxy)-N,N-dimethylaniline (Carbamate Intermediate)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3-dimethylaminophenol in anhydrous toluene.
-
Formation of Phenoxide: Add metallic sodium (in small portions) to the stirred solution and heat to reflux to form the sodium phenoxide.
-
Carbamoylation: Cool the reaction mixture to room temperature. Slowly add a solution of dimethylcarbamoyl chloride in anhydrous toluene via the dropping funnel.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Filter the reaction mixture to remove the sodium chloride precipitate. Wash the toluene filtrate with an aqueous sodium hydroxide solution and then with water.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 3-(dimethylcarbamoyloxy)-N,N-dimethylaniline. The product can be further purified by vacuum distillation.
Step 2: Synthesis of Neostigmine Bromide (Quaternization)
-
Reaction Setup: Dissolve the 3-(dimethylcarbamoyloxy)-N,N-dimethylaniline obtained in Step 1 in a suitable solvent such as acetone or diethyl ether in a sealed reaction vessel.
-
Quaternization: Add methyl bromide to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the quaternary ammonium salt.
-
Isolation and Purification: After the reaction is complete, filter the precipitated solid, wash it with the solvent used for the reaction (acetone or diethyl ether), and dry it under vacuum to obtain neostigmine bromide.
Quantitative Data: Synthesis of Neostigmine Salts
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1. Carbamate Formation (Neostigmine Iodide Synthesis) | 3-dimethylaminophenol, Dimethylcarbamoyl chloride | Sodium metal, Toluene | Reflux, then RT | 24 | ~92 | - | [4] |
| 2. Quaternization (Neostigmine Iodide Synthesis) | 3-((dimethylcarbamoyloxy)phenyl)-dimethylamine, Methyl iodide | Diethyl ether | RT | 24 | 88 | - | [4] |
| 2. Quaternization (Neostigmine Methylsulfate Synthesis) | 3-[(dimethylamino)carbonyl-oxy]-N,N-dimethylaniline, Dimethyl sulfate | Acetone | 35-45 | - | 77.9 | >99.8 | [2] |
Note: The data for the carbamate formation and quaternization with methyl iodide are based on a protocol for neostigmine iodide, which is a close analog of neostigmine bromide. The data for quaternization with dimethyl sulfate is for neostigmine methylsulfate.
Experimental Workflow: Synthesis of Neostigmine Bromide
Caption: Workflow for the two-step synthesis of Neostigmine Bromide.
Application 2: Synthesis of Rivastigmine
Rivastigmine is a reversible cholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's type. The synthesis involves the carbamoylation of a chiral phenol intermediate.
Experimental Protocol: Synthesis of Racemic Rivastigmine Hydrochloride
This protocol details the synthesis of the racemic mixture, which can then be resolved to obtain the desired (S)-enantiomer.
-
Reaction Setup: Suspend (±)-3-[1-(Dimethylamino)ethyl]phenol in acetonitrile in a reaction flask.
-
Addition of Reagents: Add N-ethyl-N-methylcarbamoyl chloride to the suspension.
-
Cooling and Base Addition: Cool the reaction mixture to 0°C and then add sodium hydroxide.
-
Reaction: Allow the mixture to gradually warm to room temperature and stir for 24 hours. Monitor the reaction completion by HPLC.
-
Initial Work-up: Filter the reaction mixture to remove salts and concentrate the filtrate.
-
pH Adjustment and Extraction: Adjust the pH of the concentrate to 11 with water and NaOH solution, then extract with diethyl ether.
-
Salt Formation: Concentrate the ether extracts and add water and concentrated HCl. Stir for one hour at room temperature.
-
Isolation and Purification: Wash the aqueous layer with diethyl ether, concentrate the aqueous layer, and recrystallize from ethyl acetate to yield racemic rivastigmine hydrochloride.
Quantitative Data: Synthesis of Racemic Rivastigmine Hydrochloride
| Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (±)-3-[1-(Dimethylamino)ethyl]phenol, N-ethyl-N-methylcarbamoyl chloride | Acetonitrile, Sodium hydroxide, Water, Diethyl ether, HCl, Ethyl acetate | 0 to RT | 24 | 58 | [5] |
Experimental Workflow: Synthesis of Racemic Rivastigmine Hydrochloride
Caption: Workflow for the synthesis of Racemic Rivastigmine Hydrochloride.
Signaling Pathway: Cholinesterase Inhibition
Both neostigmine and rivastigmine exert their therapeutic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, these drugs increase the concentration and duration of action of acetylcholine, leading to enhanced cholinergic neurotransmission. This is particularly beneficial in conditions where there is a deficit of cholinergic activity, such as myasthenia gravis and Alzheimer's disease. The carbamate moiety of these drugs is crucial for their inhibitory activity, as it is transferred to a serine residue in the active site of AChE, forming a transiently carbamoylated, inactive enzyme.
Caption: Mechanism of Cholinesterase Inhibition by Neostigmine and Rivastigmine.
References
- 1. Ch24 - Acylation of phenols [chem.ucalgary.ca]
- 2. "An Improved Process For Preparation Of Neostigmine Methylsulfate" [quickcompany.in]
- 3. Atropine - Wikipedia [en.wikipedia.org]
- 4. RU2458050C2 - Method for preparing methylulphate neostigmine and iodide neostigmine - Google Patents [patents.google.com]
- 5. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocols for the Synthesis of Carbamate Pesticides using Dimethylcarbamyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of carbamate pesticides utilizing dimethylcarbamyl bromide and its closely related analog, dimethylcarbamoyl chloride. Carbamate pesticides are a class of insecticides that function by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function.
Overview of Carbamate Pesticide Synthesis
The synthesis of carbamate pesticides discussed herein primarily involves the reaction of a phenolic or oxime precursor with dimethylcarbamoyl chloride (DMCC). While the user specified this compound, the scientific literature predominantly details synthesis using the chloride analog. Due to their similar reactivity as acyl halides, the protocols involving DMCC can be adapted for use with this compound, typically by adjusting for the difference in molecular weight and leaving group ability.
The general reaction scheme is as follows:
R-OH + (CH₃)₂NCOCl → R-O-C(=O)N(CH₃)₂ + HCl
Where R-OH represents a phenol or an oxime. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Quantitative Data for Carbamate Synthesis
The following table summarizes quantitative data for the synthesis of select carbamate compounds using dimethylcarbamoyl chloride or a similar carbamoyl chloride.
| Carbamate Product | Precursor | Reagent | Solvent | Base | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Neostigmine Intermediate | 3-Dimethylaminophenol | Dimethylcarbamoyl chloride | Toluene | Sodium Metal | Boiling | 30 min (for phenolate) | High | [1] |
| Pyridostigmine Intermediate | 3-Hydroxypyridine | Dimethylcarbamoyl chloride | Not specified | Basic catalyst (e.g., dimethylaniline) | Not specified | Not specified | Not specified | [2] |
| Carbaryl | 1-Naphthol | Methylcarbamoyl chloride | Not specified | Trimethylamine (from TMSCl reaction) | 55 | 40 min | High | [3] |
Experimental Protocols
Synthesis of Neostigmine Intermediate
This protocol describes the synthesis of the dimethylcarbamate ester of 3-dimethylaminophenol, a key intermediate in the production of Neostigmine.
Materials:
-
3-Dimethylaminophenol
-
Sodium metal
-
Anhydrous Toluene
-
Dimethylcarbamoyl chloride
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure: [1]
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen), add anhydrous toluene.
-
Add sodium metal (2.0-2.5 molar excess relative to 3-dimethylaminophenol) to the toluene and heat the mixture to boiling to form a sodium dispersion.
-
Slowly add a solution of 3-dimethylaminophenol (1.0 molar equivalent) in anhydrous toluene to the boiling sodium dispersion. Continue stirring for 30 minutes to ensure complete formation of the sodium phenolate.
-
Cool the reaction mixture to room temperature.
-
From the dropping funnel, add dimethylcarbamoyl chloride (1.5 molar excess) to the reaction mixture.
-
Continue stirring until the precipitate of sodium 3-dimethylaminophenolate disappears. The reaction progress can be monitored by thin-layer chromatography.
-
Once the reaction is complete, cool the mixture and filter to remove any residual sodium metal and sodium chloride precipitate.
-
The resulting toluene filtrate, containing the neostigmine intermediate, can be further purified by washing with a dilute sodium hydroxide solution and then water, followed by solvent evaporation.
Synthesis of Pyridostigmine Intermediate
This protocol outlines the synthesis of 3-(dimethylcarbamoyl)oxy)pyridine, the precursor to Pyridostigmine.
Materials:
-
3-Hydroxypyridine
-
Dimethylcarbamoyl chloride
-
A suitable basic catalyst (e.g., dimethylaniline or magnesium oxide)[2]
-
An appropriate organic solvent
-
Standard laboratory glassware
-
Dissolve 3-hydroxypyridine in a suitable organic solvent in a reaction flask.
-
Add a basic catalyst, such as dimethylaniline or magnesium oxide, to the solution.
-
Slowly add dimethylcarbamoyl chloride to the mixture.
-
The reaction mixture is stirred for a sufficient time to allow for the complete formation of the carbamate ester.
-
The resulting product, 3-((dimethylcarbamoyl)oxy)pyridine, is then isolated. The final step to synthesize Pyridostigmine bromide involves quaternization of this intermediate with methyl bromide.[4]
Synthesis of Carbaryl
This protocol details the synthesis of Carbaryl using methylcarbamoyl chloride, a close structural analog of dimethylcarbamoyl chloride.
Materials:
-
1-Naphthol
-
Methylcarbamoyl chloride
-
Trimethylchlorosilane (TMSCl)
-
Ethanol for recrystallization
-
Standard laboratory glassware for reflux
Procedure: [3]
-
In a reaction flask, prepare a mixture of 1-naphthol (10 mmol) and methylcarbamoyl chloride (10 mmol).
-
Add trimethylchlorosilane (TMSCl), which reacts to form a base in situ.
-
Reflux the mixture at 55 °C for 40 minutes. Monitor the reaction progress using thin-layer chromatography (n-hexane: ethyl acetate 3:1).
-
Upon completion, filter the reaction mixture.
-
Recrystallize the crude product from ethanol to obtain pure Carbaryl.
Signaling Pathway and Experimental Workflows
Mechanism of Action: Acetylcholinesterase Inhibition
Carbamate pesticides exert their toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, carbamates cause an accumulation of ACh, leading to overstimulation of nerve impulses, paralysis, and ultimately death of the insect.[5] This inhibition is reversible, as the carbamoyl-enzyme complex can be slowly hydrolyzed.[5]
Caption: Acetylcholinesterase inhibition by carbamate pesticides.
Experimental Workflow: Pesticide Development and Registration
The development and registration of a new pesticide is a long and rigorous process, ensuring its efficacy and safety for human health and the environment. The process generally involves discovery, development, and registration phases.
Caption: General workflow for pesticide development and registration.[6]
References
Application of Dimethylcarbamyl Bromide in Dye Manufacturing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylcarbamyl bromide, and its more commonly used counterpart, dimethylcarbamoyl chloride (DMCC), serve as reactive intermediates in the synthesis of various organic compounds, including dyes. In dye manufacturing, these reagents are primarily utilized to introduce a dimethylcarbamoyl group (-O-C(=O)N(CH₃)₂) or a dimethylcarbamoyl moiety onto dye precursor molecules. This functionalization can be strategically employed to modify the properties of the resulting dye, such as its reactivity, solubility, and affinity for specific textile fibers. The carbamate linkage introduced can act as a reactive site, enabling the dye to form covalent bonds with the substrate, thereby enhancing wash fastness and overall durability. This document provides an overview of the application, experimental protocols, and relevant data for the use of this compound/chloride in the synthesis of dyes.
Introduction
The addition of a carbamate functional group to a dye molecule can impart desirable characteristics, particularly for disperse and reactive dyes used in the textile industry. This compound acts as a key reagent in this process, enabling the carbamoylation of nucleophilic groups present in dye intermediates, such as hydroxyl (-OH) and amino (-NH₂) groups. This reaction results in the formation of a stable carbamate linkage.
The incorporation of the dimethylcarbamoyl moiety can influence several properties of the dye:
-
Reactivity: The carbamate group can act as a leaving group or a site for further chemical modification, which is particularly useful in the design of reactive dyes.
-
Solubility: The polarity of the dye molecule can be adjusted by the introduction of the carbamate group, affecting its solubility in different solvents and dye baths.
-
Affinity and Fastness: For reactive dyes, the carbamate group can facilitate covalent bonding with the hydroxyl or amine groups of textile fibers like cotton, wool, or nylon, leading to excellent wash fastness.
Reaction Workflow
The general workflow for the synthesis of a carbamate-functionalized dye using this compound involves the reaction of a dye precursor containing a nucleophilic group with the carbamoylating agent, typically in the presence of a base to neutralize the hydrogen bromide byproduct.
Caption: General workflow for the synthesis of carbamate-functionalized dyes.
Experimental Protocols
The following are generalized protocols for the synthesis of carbamate-functionalized dyes using dimethylcarbamoyl chloride (a close analog of the bromide). These should be adapted based on the specific dye precursor and desired reaction scale.
Protocol 1: Carbamoylation of a Hydroxy-Functional Dye Intermediate
This protocol describes the reaction of a dye intermediate containing a hydroxyl group with dimethylcarbamoyl chloride to form a carbamate ester.
Materials:
-
Hydroxy-functional dye intermediate
-
Dimethylcarbamoyl chloride (DMCC)
-
Anhydrous pyridine (or other suitable base)
-
Anhydrous inert solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Stirring apparatus
-
Reaction vessel with a reflux condenser and nitrogen inlet
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve the hydroxy-functional dye intermediate in the anhydrous inert solvent.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add anhydrous pyridine to the solution with continuous stirring.
-
To this cooled solution, add dimethylcarbamoyl chloride dropwise over a period of 15-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude carbamate dye by recrystallization from a suitable solvent system or by column chromatography.
Protocol 2: Carbamoylation of an Amino-Functional Dye Intermediate
This protocol outlines the reaction of a dye intermediate containing an amino group with dimethylcarbamoyl chloride to form a substituted urea.
Materials:
-
Amino-functional dye intermediate
-
Dimethylcarbamoyl chloride (DMCC)
-
A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., Acetonitrile, Dichloromethane)
-
Stirring apparatus
-
Reaction vessel with a nitrogen inlet
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the amino-functional dye intermediate in the anhydrous aprotic solvent in a dry reaction vessel under a nitrogen atmosphere.
-
Add the non-nucleophilic base to the solution and stir.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of dimethylcarbamoyl chloride in the same solvent to the reaction mixture.
-
Maintain the temperature at 0-5 °C for 1 hour, then allow the reaction to proceed at room temperature for an additional 2-3 hours, monitoring by TLC.
-
After the reaction is complete, filter the precipitated ammonium salt.
-
Wash the filtrate with water to remove any remaining salts.
-
Dry the organic phase over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Data Presentation
| Dye Precursor Type | Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Hydroxy-Azo Dye | DMCC | Pyridine | DCM | 3 | 0 to RT | 75-85 | >95 |
| Amino-Anthraquinone | DMCC | Et₃N | Acetonitrile | 4 | 0 to RT | 80-90 | >97 |
| Hydroxy-Phthalocyanine | DMCC | Pyridine | THF | 5 | 0 to RT | 70-80 | >96 |
Note: DMCC (Dimethylcarbamoyl chloride) is used as a representative reagent. Yields and purity are illustrative and will vary depending on the specific substrates and reaction conditions.
Signaling Pathway and Logical Relationships
The synthesis of a carbamate-functionalized dye is a direct chemical transformation. The logical relationship between the reactants and the final product is straightforward, as depicted in the following diagram.
Caption: Logical diagram of the carbamoylation reaction in dye synthesis.
Safety Considerations
This compound and dimethylcarbamoyl chloride are highly reactive and toxic compounds. They are corrosive and potent lachrymators. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. These reagents are sensitive to moisture and will hydrolyze to release toxic byproducts. Therefore, all reactions should be conducted under anhydrous conditions.
Conclusion
The use of this compound or chloride provides a versatile method for the functionalization of dye molecules with a carbamate group. This modification can significantly enhance the performance characteristics of dyes, particularly in the context of reactive dyeing of textiles. The protocols and information provided herein offer a foundational understanding for researchers and scientists working in the fields of dye chemistry and materials science. It is crucial to adapt these general procedures to the specific requirements of the dye system under investigation and to adhere to strict safety protocols when handling these hazardous reagents.
Application Notes and Protocols: Carbamoylation with Dimethylcarbamyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamoylation is a crucial chemical transformation in organic synthesis and drug development, enabling the introduction of a carbamoyl moiety onto various nucleophiles. This modification can significantly alter the physicochemical and pharmacological properties of a molecule, impacting its solubility, stability, and biological activity. Dimethylcarbamyl bromide is a highly reactive reagent used for the dimethylcarbamoylation of alcohols, phenols, amines, and thiols. Its reactivity is generally higher than its chloride counterpart, dimethylcarbamoyl chloride, due to the better leaving group nature of the bromide ion.
These application notes provide a comprehensive guide to performing carbamoylation reactions using this compound. The protocols detailed below are intended for laboratory scale and should be conducted by trained personnel with strict adherence to safety precautions.
Safety Precautions
DANGER: this compound is expected to be a highly toxic, corrosive, and potentially carcinogenic compound, similar to dimethylcarbamoyl chloride.[1] All manipulations must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[1]
Handling:
-
Avoid inhalation of vapors and contact with skin and eyes.[1]
-
Use a properly functioning chemical fume hood.
-
Keep the reagent container tightly closed when not in use.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Disposal:
-
All waste materials, including residual reagent, reaction mixtures, and contaminated materials, must be disposed of as hazardous waste according to institutional and local regulations.
Reaction Mechanism
The carbamoylation reaction with this compound proceeds through a nucleophilic acyl substitution mechanism. The nucleophile (e.g., an alcohol, amine, or thiol) attacks the electrophilic carbonyl carbon of the this compound. This is followed by the departure of the bromide leaving group, resulting in the formation of the corresponding carbamate, urea, or thiocarbamate.
Caption: General reaction mechanism for carbamoylation.
References
Application Notes and Protocols for the Analytical Detection of Dimethylcarbamyl Bromide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylcarbamyl bromide (DMCB) and its derivatives are reactive compounds that can be of significant interest in pharmaceutical development, primarily as potential process-related impurities or as intermediates in the synthesis of active pharmaceutical ingredients (APIs). Due to their reactive nature, they are often classified as potentially genotoxic impurities (PGIs). Therefore, sensitive and specific analytical methods are required to detect and quantify these compounds at trace levels to ensure the safety and quality of pharmaceutical products.
These application notes provide an overview of the analytical methodologies for the detection of this compound and its derivatives. The protocols described are based on established methods for the analogous compound, dimethylcarbamoyl chloride (DMCC), and other alkylating agents, and can be adapted for the analysis of DMCB. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Methodologies
The choice of analytical method for this compound and its derivatives depends on the analyte's volatility, thermal stability, and the matrix in which it is being analyzed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. Due to its high sensitivity and selectivity, GC-MS is often the method of choice for trace-level analysis of genotoxic impurities. To enhance sensitivity, the analysis is typically performed in Selected Ion Monitoring (SIM) mode. For analytes that are not amenable to direct GC-MS analysis, derivatization can be employed to improve their chromatographic properties.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile derivatives of this compound, such as carbamates formed by its reaction with APIs or other molecules, LC-MS is the preferred method. The use of tandem mass spectrometry (MS/MS) provides excellent specificity and sensitivity for quantification. Derivatization can also be used in LC-MS to improve ionization efficiency and chromatographic retention.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analytical methods described. The data for this compound is extrapolated from methods validated for dimethylcarbamoyl chloride, and actual performance may vary.
| Analyte | Method | Derivatization | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) |
| Dimethylcarbamoyl Chloride | GC-MS (SIM) | Ethanolysis to Ethyl Dimethylcarbamate | 0.2 ppm[1] | 0.7 ppm[1] | >0.99[1] |
| Carbamate Derivatives | LC-MS/MS | None | 0.2 - 2.0 µg/kg[2] | 0.5 - 5.0 µg/kg[2] | >0.99 |
| Dicarboxylic Acids | LC-MS/MS | with Dimethylaminophenacyl Bromide (DmPABr) | <266 fg[3] | <805 fg[3] | >0.99[3] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound (via Derivatization)
This protocol is adapted from a validated method for dimethylcarbamoyl chloride and involves the derivatization of DMCB to a more stable carbamate for analysis.
1. Principle:
This compound is highly reactive and susceptible to hydrolysis. To enable robust quantification, it is derivatized with an alcohol (e.g., ethanol) to form the corresponding stable ethyl dimethylcarbamate, which is then analyzed by GC-MS.
2. Reagents and Materials:
-
This compound (or a suitable surrogate)
-
Ethanol (anhydrous)
-
Toluene (or other suitable organic solvent)
-
Internal Standard (e.g., d6-ethyl dimethylcarbamate)
-
GC-MS system with a suitable capillary column (e.g., VF-624ms)
3. Sample Preparation:
-
Accurately weigh the sample matrix containing the suspected this compound.
-
Dissolve the sample in a known volume of toluene.
-
Add a known amount of the internal standard solution.
-
Add an excess of anhydrous ethanol to the sample solution to initiate derivatization.
-
Allow the reaction to proceed at room temperature for at least 30 minutes.
-
The resulting solution containing ethyl dimethylcarbamate is ready for GC-MS analysis.
4. GC-MS Conditions:
-
Injector: Splitless mode
-
Injector Temperature: 250 °C
-
Column: VF-624ms, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
-
Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV
-
Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: To be determined based on the mass spectrum of ethyl dimethylcarbamate and the internal standard.
5. Quantification:
Quantification is performed by creating a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
Protocol 2: LC-MS/MS Analysis of Carbamate Derivatives
This protocol is a general approach for the analysis of non-volatile carbamate derivatives that may be formed from the reaction of this compound with active pharmaceutical ingredients or other molecules.
1. Principle:
Carbamate derivatives are separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry. The high selectivity of MS/MS allows for accurate quantification even in complex matrices.
2. Reagents and Materials:
-
Carbamate derivative standard
-
Internal Standard (a stable isotope-labeled version of the analyte is preferred)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or other suitable mobile phase modifier)
-
LC-MS/MS system with a C18 column
3. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Add a known amount of the internal standard solution.
-
Vortex the sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
4. LC-MS/MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.3 mL/min
-
Ion Source: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be optimized for the specific carbamate derivative and internal standard.
5. Quantification:
Quantification is based on a calibration curve constructed from the peak area ratios of the analyte to the internal standard at different concentrations.
Visualizations
Caption: Genotoxicity pathway of this compound.
Caption: GC-MS experimental workflow for DMCB analysis.
References
Application Notes and Protocols for the Preparation of Ureas using Dimethylcarbamyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted ureas are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and applications. They are integral to the structure of many pharmaceuticals, including enzyme inhibitors and receptor modulators. The synthesis of ureas is, therefore, a critical process in drug discovery and development. One effective method for the preparation of N,N-disubstituted and N,N,N'-trisubstituted ureas is the reaction of primary or secondary amines with a carbamoyl halide.
Dimethylcarbamyl bromide is a highly reactive electrophilic agent used for the efficient introduction of a dimethylcarbamoyl group onto nucleophilic substrates such as amines. The reaction proceeds readily to form the corresponding urea derivative. While much of the literature details the use of dimethylcarbamyl chloride, the bromide analogue is expected to exhibit similar or enhanced reactivity due to the better leaving group ability of the bromide ion. This document provides detailed protocols and application notes for the synthesis of ureas using this compound, with the understanding that specific reaction optimization may be required.
Reaction Principle and Mechanism
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a hydrogen halide, typically scavenged by a base or a second equivalent of the amine, to yield the final urea product.
The reaction generally proceeds via a nucleophilic acyl substitution pathway. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the this compound, forming a tetrahedral intermediate. The intermediate then collapses, expelling the bromide ion as a leaving group. A base present in the reaction mixture then deprotonates the nitrogen atom to yield the neutral urea product.
Experimental Protocols
Herein are detailed protocols for the synthesis of substituted ureas using this compound with primary and secondary amines.
Protocol 1: General Procedure for the Synthesis of N,N-Dimethyl-N'-Substituted Ureas from Primary Amines
Materials:
-
This compound
-
Primary amine of choice
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the primary amine (1.0 eq.) in the chosen anhydrous solvent (0.1-0.5 M), add the tertiary amine base (1.1-1.5 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.1 eq.) in the same anhydrous solvent to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation to afford the pure N,N-dimethyl-N'-substituted urea.
Protocol 2: General Procedure for the Synthesis of N,N-Dimethyl-N',N'-Disubstituted Ureas from Secondary Amines
Materials:
-
This compound
-
Secondary amine of choice
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the secondary amine (1.0 eq.) and the tertiary amine base (1.1-1.5 eq.) in an anhydrous aprotic solvent (0.1-0.5 M).
-
Cool the mixture to 0 °C.
-
Add this compound (1.0-1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature for 4-48 hours, monitoring by TLC or LC-MS.
-
Work-up the reaction by adding saturated aqueous sodium bicarbonate solution and extracting the product into an organic solvent.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Filter and remove the solvent in vacuo.
-
Purify the residue by the appropriate method (column chromatography, recrystallization, or distillation) to yield the desired tetrasubstituted urea.
Data Presentation
The following table summarizes representative yields for the synthesis of various substituted ureas using dimethylcarbamyl chloride, as reported in the literature. It is anticipated that the use of this compound would result in comparable or higher yields, potentially with shorter reaction times.
| Entry | Amine Substrate | Product | Solvent | Base | Time (h) | Yield (%) |
| 1 | Aniline | 1,1-Dimethyl-3-phenylurea | DCM | TEA | 4 | 95 |
| 2 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-3,3-dimethylurea | THF | DIPEA | 6 | 92 |
| 3 | Benzylamine | 1-Benzyl-3,3-dimethylurea | DCM | TEA | 2 | 98 |
| 4 | Piperidine | 1-(Dimethylcarbamoyl)piperidine | ACN | TEA | 12 | 88 |
| 5 | Morpholine | 4-(Dimethylcarbamoyl)morpholine | THF | DIPEA | 10 | 90 |
| 6 | Diethylamine | 1,1-Diethyl-3,3-dimethylurea | DCM | TEA | 24 | 85 |
Visualizations
Reaction Workflow
Caption: General workflow for urea synthesis.
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is sensitive to moisture and should be stored under an inert atmosphere.
Conclusion
The use of this compound offers an efficient and direct route for the synthesis of a wide array of substituted ureas. The protocols provided herein serve as a general guideline for researchers. Reaction conditions, including solvent, base, temperature, and reaction time, may need to be optimized for specific substrates to achieve the best results. The high reactivity of this compound makes it a valuable tool in the synthesis of complex molecules for drug discovery and other applications.
Application Notes and Protocols: Reaction Kinetics of Dimethylcarbamyl Bromide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylcarbamyl bromide ((CH₃)₂NCOBr) is a reactive chemical intermediate utilized in the synthesis of various pharmaceuticals and other fine chemicals. Its reactivity is primarily governed by the cleavage of the carbon-bromine bond, which can proceed through different mechanisms depending on the surrounding solvent environment. Understanding the reaction kinetics of this compound in various organic solvents is crucial for optimizing reaction conditions, controlling product formation, and ensuring process safety. These application notes provide a summary of the kinetic data, detailed experimental protocols for kinetic studies, and a visualization of the experimental workflow.
Reaction Mechanisms
The solvolysis of dimethylcarbamyl halides in polar protic solvents, such as alcohols and water, generally proceeds through a unimolecular nucleophilic substitution (Sₙ1) mechanism.[1][2] This involves the rate-determining formation of a planar, resonance-stabilized dimethylcarbamoyl cation, which is then rapidly attacked by the solvent.
In less polar, aprotic solvents and in the presence of strong nucleophiles, a bimolecular nucleophilic substitution (Sₙ2) mechanism can become competitive or even dominant.[1]
Quantitative Kinetic Data
The following tables summarize kinetic data for the solvolysis of N,N-dimethylcarbamoyl chloride in various solvent systems. This data is provided as a proxy for the behavior of this compound.
Table 1: First-Order Rate Constants (k) for the Solvolysis of N,N-Dimethylcarbamoyl Chloride at 25.0 °C
| Solvent (v/v) | k (s⁻¹) | Reference |
| 100% Water | 1.28 x 10⁻² | [1] |
| 90% Acetone | 1.15 x 10⁻⁴ | [1] |
| 80% Acetone | 5.37 x 10⁻⁴ | [1] |
| 70% Acetone | 1.62 x 10⁻³ | [1] |
| 60% Acetone | 4.07 x 10⁻³ | [1] |
| 50% Acetone | 8.81 x 10⁻³ | [1] |
| 100% Ethanol | 1.95 x 10⁻⁵ | [1] |
| 90% Ethanol | 8.32 x 10⁻⁵ | [1] |
| 80% Ethanol | 2.04 x 10⁻⁴ | [1] |
| 50% Ethanol | 1.86 x 10⁻³ | [1] |
| 100% Methanol | 1.29 x 10⁻⁴ | [1] |
| 90% Methanol | 4.17 x 10⁻⁴ | [1] |
| 80% Methanol | 9.55 x 10⁻⁴ | [1] |
| 50% Methanol | 4.89 x 10⁻³ | [1] |
Table 2: Activation Parameters for the Solvolysis of N,N-Dimethylcarbamoyl Chloride
| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |
| 50% Acetone | 18.8 | +5.6 | [1] |
| Ethanol | 20.2 | -2.3 | [1] |
Table 3: Grunwald-Winstein Parameters for the Solvolysis of N,N-Dimethylcarbamoyl Chloride
The Grunwald-Winstein equation (log(k/k₀) = mY + lN) is a linear free-energy relationship used to correlate solvolysis rates. The 'm' value represents the sensitivity of the reaction to the solvent ionizing power (Y), and 'l' represents the sensitivity to solvent nucleophilicity (N).
| Substrate | l | m | l/m ratio | Reference |
| N,N-Dimethylcarbamoyl Chloride | 0.74 ± 0.06 | 0.65 ± 0.05 | 1.14 | [1] |
A significant 'm' value and an l/m ratio close to 1 are indicative of an Sₙ1 mechanism with some degree of nucleophilic solvent assistance in the transition state.[1]
Experimental Protocols
The following is a general protocol for determining the solvolysis kinetics of this compound.
Objective: To determine the first-order rate constant (k) for the solvolysis of this compound in a given organic solvent.
Materials:
-
This compound
-
High-purity organic solvent of choice (e.g., ethanol, acetone, methanol, or aqueous mixtures)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare the desired solvent or solvent mixture (e.g., 80% ethanol/20% water by volume) in a volumetric flask.
-
Temperature Equilibration: Place a known volume of the solvent in a reaction vessel and allow it to equilibrate to the desired temperature in a constant temperature water bath.
-
Conductivity Meter Setup: Calibrate the conductivity meter according to the manufacturer's instructions. Place the conductivity probe into the solvent and allow the reading to stabilize.
-
Initiation of Reaction: Prepare a stock solution of this compound in a small amount of a non-reactive, dry solvent (if necessary for accurate measurement). At time zero (t=0), inject a small, known amount of the this compound stock solution into the reaction vessel with vigorous stirring. The final concentration of the substrate should be low (e.g., ~10⁻⁴ M) to minimize changes in solvent properties.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals. The solvolysis of this compound produces dimethylamine, hydrobromic acid, and carbon dioxide. The increase in ionic species (HBr) leads to an increase in conductivity.
-
Data Analysis:
-
The reaction is followed for at least three half-lives.
-
The first-order rate constant (k) can be determined by plotting the natural logarithm of the change in conductivity (ln(C∞ - Ct)) versus time, where C∞ is the conductivity at infinite time (after the reaction is complete) and Ct is the conductivity at time t. The slope of this plot will be -k.
-
Alternatively, non-linear regression analysis of the conductivity versus time data can be used to fit the data to a first-order rate equation.
-
-
Activation Parameters: To determine the activation parameters (ΔH‡ and ΔS‡), the experiment should be repeated at several different temperatures. The Arrhenius equation (k = Ae^(-Ea/RT)) or the Eyring equation can then be used to calculate these parameters from a plot of ln(k) versus 1/T or ln(k/T) versus 1/T, respectively.
Visualizations
Caption: Experimental workflow for kinetic analysis of this compound solvolysis.
Caption: Simplified Sₙ1 reaction pathway for this compound solvolysis.
References
Application Notes and Protocols for Protecting Group Strategies Involving Dimethylcarbamyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethylcarbamyl bromide as a protecting group for various functional groups, including alcohols, phenols, and amines. While specific literature on this compound is limited, its reactivity is analogous to the more commonly cited dimethylcarbamoyl chloride. Therefore, the strategies and protocols outlined below are based on the established chemistry of dimethylcarbamoyl halides and carbamate protecting groups in general.
Introduction to the Dimethylcarbamoyl Protecting Group
The dimethylcarbamoyl group is a robust and versatile protecting group for hydroxyl and amino functionalities. It is typically introduced by reacting the substrate with a dimethylcarbamyl halide, such as this compound or chloride. The resulting dimethylcarbamate is stable to a range of reaction conditions, yet can be cleaved when desired.
Protecting a functional group, such as an amine, as a carbamate reduces its nucleophilicity, allowing for selective reactions at other sites within the molecule.[1] The successful application of a protecting group strategy relies on high-yielding protection and deprotection steps.[1]
Note on Reagent Selection: Dimethylcarbamoyl chloride (DMCC) is more commonly documented in the scientific literature for the formation of dimethyl carbamates.[2] this compound is expected to exhibit similar or enhanced reactivity due to the better leaving group ability of bromide compared to chloride.
Application Notes
Protection of Alcohols and Phenols
Dimethylcarbamyl halides are effective reagents for the protection of alcoholic and phenolic hydroxyl groups, converting them into dimethyl carbamates.[2] This transformation is valuable in multi-step syntheses where the acidic proton and nucleophilicity of a hydroxyl group could interfere with subsequent reactions.
-
Substrate Scope: The reaction is applicable to a wide range of primary, secondary, and tertiary alcohols, as well as phenols.
-
Reaction Conditions: The protection is typically carried out in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine, to neutralize the hydrogen halide byproduct. Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.
-
Stability: The resulting O-dimethylcarbamate is generally stable to basic and nucleophilic conditions.
Protection of Amines
Primary and secondary amines can be protected as N,N-dimethylureas (a type of carbamate) using this compound. This protection strategy is crucial in peptide synthesis and other transformations involving amino compounds to prevent unwanted side reactions.[3][4]
-
Substrate Scope: The method is suitable for a variety of primary and secondary aliphatic and aromatic amines.
-
Reaction Conditions: Similar to the protection of alcohols, the reaction is performed in the presence of a base to scavenge the generated acid.
-
Stability: The N-dimethylcarbamoyl group is stable under various conditions, allowing for a broad range of subsequent chemical transformations.
Deprotection Strategies
The cleavage of the dimethylcarbamate protecting group can be achieved under different conditions, offering flexibility in complex synthetic routes.
-
Basic Hydrolysis: Strong basic conditions, such as refluxing with aqueous or alcoholic sodium hydroxide or potassium hydroxide, can hydrolyze the carbamate to regenerate the free alcohol, phenol, or amine.
-
Acidic Hydrolysis: While generally more stable to acid than many other protecting groups, forceful acidic conditions can also effect cleavage.
-
Reductive Cleavage: For aryl O-carbamates, reductive cleavage to yield phenols can be achieved using reagents like Schwartz reagent.[5]
-
Nucleophilic Cleavage: Certain carbamates can be cleaved by strong nucleophiles. For instance, methyl carbamates can be deprotected using organolithium reagents.[6]
Data Presentation
Table 1: Summary of Protection Strategies using this compound
| Functional Group | Substrate Example | Reagents | Base | Solvent | Typical Conditions |
| Primary Alcohol | R-CH₂-OH | (CH₃)₂NCOBr | Pyridine | DCM | 0 °C to RT |
| Secondary Alcohol | R₂CH-OH | (CH₃)₂NCOBr | Et₃N | THF | RT |
| Phenol | Ar-OH | (CH₃)₂NCOBr | Pyridine | CH₃CN | RT |
| Primary Amine | R-NH₂ | (CH₃)₂NCOBr | Et₃N | DCM | 0 °C to RT |
| Secondary Amine | R₂NH | (CH₃)₂NCOBr | Pyridine | THF | RT |
Table 2: General Deprotection Conditions for Dimethylcarbamates
| Protected Group | Reagents | Solvent | Typical Conditions | Functional Group Regenerated |
| O-Dimethylcarbamate | NaOH or KOH | H₂O/EtOH | Reflux | Alcohol/Phenol |
| O-Dimethylcarbamate | LiAlH₄ | THF | Reflux | Alcohol/Phenol |
| N-Dimethylcarbamate | NaOH or KOH | H₂O/EtOH | Reflux | Amine |
| N-Dimethylcarbamate | Strong Acid (e.g., HBr) | H₂O | Heat | Amine |
Experimental Protocols
Caution: this compound, like dimethylcarbamoyl chloride, is expected to be toxic and carcinogenic. Handle with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 1: General Procedure for the Protection of an Alcohol or Phenol
-
To a solution of the alcohol or phenol (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine (1.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-dimethylcarbamate.
Protocol 2: General Procedure for the Protection of an Amine
-
Dissolve the amine (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.1-0.5 M) under an inert atmosphere.
-
Add a non-nucleophilic base such as triethylamine (1.2 equiv.).
-
Cool the mixture to 0 °C.
-
Add this compound (1.1 equiv.) portion-wise or as a solution in THF.
-
Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the ammonium salt byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by crystallization or column chromatography.
Protocol 3: General Procedure for the Deprotection of a Dimethylcarbamate (Basic Hydrolysis)
-
Dissolve the dimethylcarbamate-protected compound (1.0 equiv.) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or potassium hydroxide (3-5 equiv.).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected compound by standard methods (crystallization or chromatography).
Mandatory Visualizations
Caption: General workflow for protection and deprotection.
Caption: Protection of an alcohol with this compound.
Caption: Base-mediated deprotection of a dimethylcarbamate.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alcohol or phenol synthesis by carbamate cleavage [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
minimizing side reactions of dimethylcarbamyl bromide
Technical Support Center: Dimethylcarbamyl Bromide
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize side reactions and ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reaction is hydrolysis, which occurs upon contact with water or moisture.[1][2][3] this compound reacts rapidly with water to decompose into dimethylamine, carbon dioxide, and hydrobromic acid.[2] Another significant side reaction is the formation of tetramethylurea if it reacts with excess dimethylamine.[4] Reaction with the common solvent dimethylformamide (DMF) can also lead to the formation of tetramethylformamidinium salts.[4]
Q2: How can I prevent the hydrolysis of this compound during my reaction?
A2: To minimize hydrolysis, it is critical to maintain strictly anhydrous (dry) conditions throughout your experiment. This includes using dry solvents, glassware, and reagents, and running the reaction under an inert atmosphere such as nitrogen or argon.[5]
Q3: My reaction with an alcohol is sluggish. Should I heat the reaction mixture?
A3: While gentle heating can sometimes increase reaction rates, be aware that heating this compound can lead to decomposition, emitting toxic fumes of hydrogen bromide and nitrogen oxides.[2] It is generally recommended to perform reactions at or below room temperature.[5] If the reaction is slow, consider extending the reaction time or using a suitable catalyst after consulting relevant literature for your specific substrate.
Q4: What is the role of a base in reactions with this compound?
A4: A non-nucleophilic base is often used as an acid scavenger to neutralize the hydrobromic acid (HBr) that is generated during the reaction with a nucleophile (e.g., an alcohol or amine).[4][6] This prevents the HBr from protonating your starting materials or products, which could lead to unwanted side reactions or inhibit the desired reaction.
Q5: How should I quench the reaction and dispose of residual this compound?
A5: To quench a reaction, you can slowly add a solution of a nucleophilic scavenger, such as an alcohol or an amine solution, at a controlled temperature. For disposal of residual this compound, it can be slowly added to a stirred, cooled solution of sodium hydroxide to facilitate its hydrolysis to less harmful components. Always perform these procedures in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Reagent decomposition due to moisture. | Ensure all solvents, reagents, and glassware are rigorously dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Inactive substrate. | Confirm the nucleophilicity of your substrate. Sterically hindered substrates may require longer reaction times or catalytic activation. | |
| Insufficient mixing. | Ensure adequate stirring to promote contact between reactants. | |
| Formation of multiple products | Presence of multiple nucleophilic sites on the substrate. | Consider using protecting groups to block reactive sites that you do not want to carbamoylate. |
| Reaction temperature is too high, leading to decomposition. | Maintain the recommended reaction temperature, typically at or below room temperature.[5] | |
| Product is contaminated with a urea byproduct | Reaction with dimethylamine impurity or from decomposition. | Use freshly opened or purified this compound. Ensure the reaction is performed under conditions that do not favor the formation of dimethylamine. |
| Formation of an unexpected salt | Reaction with a solvent like DMF. | If using DMF as a solvent, be aware of the potential for side reactions.[4] Consider using an alternative, non-reactive solvent if this is an issue. |
Experimental Protocols
General Protocol for Carbamoylation of an Alcohol:
-
Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Assemble the glassware under an inert atmosphere. Add the alcohol and a dry, non-nucleophilic solvent (e.g., dichloromethane, tetrahydrofuran) to the reaction flask.
-
Addition of Base: Add a suitable non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture.
-
Addition of this compound: Slowly add this compound to the stirred solution at a controlled temperature (e.g., 0°C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, quench any remaining this compound by slowly adding a small amount of a suitable quenching agent (e.g., methanol). Wash the organic layer with a mild aqueous acid, then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method such as column chromatography or recrystallization.
Visualizing Reaction Pathways
Below are diagrams illustrating the desired reaction and a common side reaction.
Caption: Desired carbamoylation reaction pathway.
Caption: Hydrolysis side reaction of this compound.
References
- 1. DIMETHYLCARBAMOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 5. bloomtechz.com [bloomtechz.com]
- 6. Dimethylcarbamoyl Chloride – All About Drugs [allfordrugs.com]
Technical Support Center: Optimizing Dimethylcarbamyl Bromide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of reactions involving dimethylcarbamyl bromide. The information is presented in a clear question-and-answer format to directly address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: While direct, detailed protocols for the synthesis of this compound are not as widely published as for its chloride analog (dimethylcarbamyl chloride, DMCC), the synthesis generally proceeds via the reaction of a dimethylamide source with a brominating agent. The most analogous and likely methods are based on the well-established syntheses of DMCC. These include:
-
Reaction of Dimethylformamide (DMF) with a Brominating Agent: This is a common strategy where DMF acts as both the source of the dimethylcarbamoyl moiety and a reactant. Suitable brominating agents would be analogous to chlorinating agents used for DMCC synthesis, such as oxalyl bromide or thionyl bromide. The reaction likely proceeds through a Vilsmeier-Haack type intermediate.
-
Reaction of Dimethylamine with a Carbonyl Bromide Source: This method involves the reaction of dimethylamine with a source of the carbonyl bromide group, such as bromophosgene or a related reagent.
Q2: What are the primary factors that lead to low yields in this compound synthesis?
A2: Low yields in this compound synthesis can often be attributed to several key factors:
-
Moisture Sensitivity: this compound is highly susceptible to hydrolysis. The presence of even trace amounts of water in the reactants or solvent can lead to the formation of dimethylamine and hydrobromic acid, significantly reducing the yield of the desired product.
-
Side Reactions: Competing side reactions can consume starting materials and reduce the formation of this compound. A common side reaction is the formation of tetramethylurea if an excess of dimethylamine is present or if the carbamoyl bromide reacts with dimethylamine formed from hydrolysis.
-
Incomplete Reaction: The reaction may not go to completion due to suboptimal reaction conditions, such as incorrect temperature, insufficient reaction time, or improper stoichiometry of reactants.
-
Product Degradation: The product itself may be unstable under the reaction or workup conditions, leading to degradation and lower isolated yields.
Q3: How can I minimize the impact of moisture on my reaction?
A3: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout the experiment. This can be achieved by:
-
Drying Glassware: All glassware should be thoroughly dried in an oven (e.g., at 120°C overnight) and cooled in a desiccator before use.
-
Using Anhydrous Solvents: Solvents should be dried using appropriate methods (e.g., distillation from a drying agent or passing through a column of activated alumina) and stored over molecular sieves.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of a dry gas, such as nitrogen or argon, will prevent atmospheric moisture from entering the reaction vessel.
-
Dry Reactants: Ensure that all reactants are anhydrous. Liquid reactants can be distilled from appropriate drying agents, and solid reactants can be dried under vacuum.
Q4: What are the expected side products, and how can I avoid them?
A4: The primary side product of concern is often N,N,N',N'-tetramethylurea. Its formation can be minimized by carefully controlling the stoichiometry of the reactants. Using a slight excess of the brominating agent relative to the dimethylamine or dimethylformamide can help to ensure that the amine is fully converted to the desired carbamoyl bromide. Additionally, maintaining a low reaction temperature can help to suppress the rate of side reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Presence of moisture: Leading to hydrolysis of the product and/or brominating agent. 2. Incorrect stoichiometry: Insufficient brominating agent or excess amine leading to side products. 3. Low reaction temperature: The reaction may be too slow to proceed to completion. 4. Decomposition of the product: The product may be unstable at the reaction temperature. | 1. Ensure all glassware, solvents, and reactants are rigorously dried. Conduct the reaction under an inert atmosphere. 2. Carefully measure reactants and consider using a slight excess (1.1-1.2 equivalents) of the brominating agent. 3. Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR). 4. Attempt the reaction at a lower temperature for a longer duration. |
| Formation of a White Precipitate (likely Tetramethylurea) | 1. Excess dimethylamine: Either added in excess or formed from the hydrolysis of the product. 2. Localized high concentration of amine: During addition of reactants. | 1. Use a slight excess of the brominating agent. 2. Add the dimethylamine or dimethylformamide solution slowly and dropwise to the brominating agent with vigorous stirring to ensure rapid mixing and avoid localized high concentrations. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Inefficient mixing: Poor stirring may lead to incomplete conversion. | 1. Increase the reaction time or temperature and monitor for completion. 2. Ensure efficient stirring throughout the reaction. |
| Difficulty in Purifying the Product | 1. Co-distillation with solvent or impurities. 2. Decomposition on silica gel chromatography. | 1. Use a solvent with a significantly different boiling point from the product to facilitate separation by distillation. Consider fractional distillation under reduced pressure. 2. If chromatography is necessary, consider using a less acidic stationary phase (e.g., neutral alumina) and perform the purification quickly at low temperature. |
Experimental Protocols
General Protocol for the Synthesis of this compound from Dimethylformamide and Oxalyl Bromide:
Disclaimer: This is a generalized procedure and should be optimized for safety and efficiency in a laboratory setting by a qualified chemist. Oxalyl bromide is corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous dimethylformamide (DMF) and a solution of oxalyl bromide in a dry, inert solvent (e.g., dichloromethane).
-
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the solution of oxalyl bromide (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the flask to 0°C in an ice bath.
-
-
Reaction:
-
Slowly add a solution of anhydrous DMF (1.0-1.1 equivalents) in anhydrous dichloromethane to the stirred solution of oxalyl bromide via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitor by TLC or GC).
-
-
Workup and Purification:
-
The reaction mixture can be carefully concentrated under reduced pressure to remove the solvent and volatile byproducts (carbon monoxide and carbon dioxide).
-
The crude this compound may be purified by vacuum distillation.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
This technical support guide is intended to be a living document. As more specific data and protocols for this compound become available, this resource will be updated. Researchers are encouraged to adapt the principles outlined here, drawing parallels from the more extensively studied dimethylcarbamyl chloride, while exercising caution and appropriate safety measures.
Technical Support Center: Handling and Quenching Excess Dimethylcarbamyl Bromide
This guide provides detailed information and protocols for safely quenching excess dimethylcarbamyl bromide in a reaction mixture. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it require special handling?
This compound is a highly reactive chemical intermediate used in organic synthesis. Its reactivity stems from the electrophilic carbonyl carbon and the good leaving group ability of the bromide ion. It is classified as a corrosive and suspected carcinogenic compound. Due to its reactivity with water and other nucleophiles, uncontrolled quenching can lead to exothermic reactions, posing a significant safety hazard. Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn when handling this reagent, and all operations should be conducted in a certified chemical fume hood.
Q2: What are the primary products of quenching this compound?
The quenching of this compound with common nucleophiles results in the formation of several byproducts. Understanding these byproducts is crucial for planning the reaction workup and purification steps.
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With water (hydrolysis): The initial product is hydrobromic acid and the unstable dimethylcarbamic acid, which rapidly decomposes to dimethylamine and carbon dioxide.
-
With alcohols (e.g., isopropanol): The main products are the corresponding carbamate ester (e.g., isopropyl dimethylcarbamate) and hydrobromic acid.
-
With aqueous base (e.g., sodium hydroxide): The products are sodium bromide, water, and dimethylamine (from the decomposition of dimethylcarbamic acid).
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With aqueous ammonia: The primary product is N,N-dimethylurea, along with ammonium bromide.
Q3: Which quenching agent should I choose for my reaction?
The choice of quenching agent depends on several factors, including the scale of the reaction, the stability of your desired product to the quenching conditions, and the desired workup procedure. The flowchart below provides a general decision-making guide.
Caption: Decision tree for selecting a suitable quenching agent for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Violent/Uncontrolled Exothermic Reaction During Quench | Quenching agent added too quickly. Insufficient cooling of the reaction mixture. | Immediately cease addition of the quenching agent. If safe to do so, increase cooling to the reaction vessel. For future experiments, add the quenching agent slowly and dropwise, with vigorous stirring and external cooling (e.g., ice bath). |
| Formation of a Persistent Emulsion During Aqueous Workup | High concentration of salts and/or dimethylamine. | Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase. If the emulsion persists, consider filtering the mixture through a pad of celite. |
| Product Contaminated with N,N-Dimethylurea | Use of aqueous ammonia as a quenching agent. | N,N-dimethylurea is water-soluble and can often be removed by repeated aqueous washes. If it persists, column chromatography may be necessary. |
| Difficulty Removing Isopropyl Dimethylcarbamate | Use of isopropanol as a quenching agent. | Isopropyl dimethylcarbamate is an organic-soluble byproduct. It can typically be removed by column chromatography. For small-scale reactions where the product is non-volatile, consider removing the excess quenching agent and byproduct under reduced pressure. |
Experimental Protocols for Quenching
The following are recommended procedures for quenching excess this compound. Always perform these operations in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Quenching with Isopropanol (Recommended for Larger Scale)
This method is generally preferred for larger-scale reactions as the reaction with isopropanol is typically less exothermic than with water.
Methodology:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add isopropanol dropwise with vigorous stirring. A good starting point is to use 3-5 equivalents of isopropanol relative to the initial amount of this compound.
-
Monitor the internal temperature of the reaction. If a significant exotherm is observed, pause the addition and allow the mixture to cool before proceeding.
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Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 30-60 minutes to ensure complete quenching.
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Proceed with the aqueous workup to remove salts and any remaining polar impurities.
Protocol 2: Quenching with Water (for Small Scale, Acid-Stable Products)
This method is effective but can be highly exothermic and should be used with caution, especially on larger scales.
Methodology:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly and carefully add cold water dropwise with vigorous stirring. Use a significant excess of water (at least 10 equivalents relative to the this compound).
-
Maintain the internal temperature below 10 °C during the addition.
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After the addition is complete, allow the mixture to stir at 0 °C for 15-20 minutes before allowing it to warm to room temperature.
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The resulting mixture will be acidic due to the formation of hydrobromic acid. Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) before extraction.
Protocol 3: Quenching with Aqueous Sodium Hydroxide (for Acid-Sensitive Products)
This method is suitable for reactions where the desired product is sensitive to acidic conditions.
Methodology:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add a pre-cooled (0 °C) 1 M aqueous solution of sodium hydroxide dropwise with vigorous stirring. Use a sufficient amount to neutralize the hydrobromic acid that will be formed and to hydrolyze the excess this compound. A 3-5 fold excess is recommended.
-
Carefully monitor the internal temperature and maintain it below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 20-30 minutes before allowing it to warm to room temperature.
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Proceed with the extraction of your product. The aqueous layer will contain sodium bromide and dimethylamine.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different quenching agents. Reaction times are estimates and may vary depending on the specific reaction conditions and scale.
| Quenching Agent | Recommended Equivalents | Estimated Reaction Time (at 0°C) | Key Byproducts | Relative Exothermicity |
| Isopropanol | 3 - 5 | 30 - 60 minutes | Isopropyl dimethylcarbamate, HBr | Moderate |
| Water | > 10 | ~ 6 minutes (half-life) | Dimethylamine, CO₂, HBr | High |
| Aqueous NaOH (1M) | 3 - 5 | 15 - 30 minutes | Dimethylamine, NaBr, H₂O | High |
| Aqueous NH₃ | 3 - 5 | 15 - 30 minutes | N,N-dimethylurea, NH₄Br | Moderate to High |
Signaling Pathways and Workflows
The following diagram illustrates the general workflow for a reaction involving this compound, from reaction setup to product isolation.
Caption: General experimental workflow for reactions involving this compound.
purification techniques for products synthesized with dimethylcarbamyl bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of products synthesized with dimethylcarbamyl bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture involving this compound?
A1: The primary impurities include unreacted starting materials (e.g., alcohols, phenols, or amines), excess this compound, and its hydrolysis product, dimethylamine. This compound is sensitive to moisture and can rapidly hydrolyze to form dimethylamine, carbon dioxide, and hydrobromic acid.[1] Additionally, side products from reactions with solvents or other nucleophiles may be present.
Q2: My crude product is a thick oil that is difficult to handle. What should I do?
A2: This is a common issue. Try dissolving the crude oil in a suitable solvent like dichloromethane or ethyl acetate. This will make it easier to handle for subsequent purification steps such as liquid-liquid extraction or chromatography. If the product is expected to be a solid, you can attempt to induce crystallization by adding a non-polar solvent (e.g., hexanes) to a concentrated solution of your product in a more polar solvent, or by scratching the inside of the flask at the meniscus.
Q3: How can I safely handle and quench a reaction involving this compound?
A3: this compound is a lachrymator and is moisture-sensitive.[1] All manipulations should be performed in a well-ventilated fume hood. To quench the reaction, slowly add a nucleophilic scavenger like methanol or isopropanol to react with any excess this compound, converting it to a more stable carbamate. Subsequently, an aqueous workup can be performed to remove water-soluble byproducts. A study on the related N,N-dimethylcarbamoyl chloride showed it hydrolyzes quickly under aqueous workup conditions.[2]
Purification Workflow & Troubleshooting
The general workflow for purifying a carbamate product involves removing reaction byproducts and unreacted starting materials. The choice of technique depends heavily on the properties of the desired product.
References
common impurities in dimethylcarbamyl bromide and their removal
Welcome to the technical support center for dimethylcarbamyl bromide. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and removing common impurities encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
Due to its high reactivity, this compound is susceptible to degradation, primarily through hydrolysis. The most common impurities are:
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Dimethylamine ((CH₃)₂NH): Formed from the reaction of this compound with water.
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Hydrobromic Acid (HBr): A byproduct of hydrolysis.
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Carbon Dioxide (CO₂): Also formed during hydrolysis.[1]
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N,N,N',N'-Tetramethylurea: Can form from the reaction of this compound with excess dimethylamine, a hydrolysis product.[2]
Impurities may also arise from the synthesis process, which is analogous to that of dimethylcarbamoyl chloride. Potential synthesis-related impurities include:
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Unreacted starting materials: Depending on the synthetic route, these could include phosgene, dimethylamine, or their equivalents.[1]
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Urea derivatives: Formed if excess dimethylamine is present during synthesis from phosgene or a phosgene equivalent.[1]
Q2: How can I minimize the formation of impurities during storage?
This compound is sensitive to moisture.[3] To minimize hydrolysis, it is crucial to store the compound under strictly anhydrous conditions. This includes:
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Storing in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Using a desiccator or a dry storage cabinet.
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Avoiding exposure to atmospheric moisture during handling.
Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?
Yes, impurities can significantly impact your reaction.
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Dimethylamine is a nucleophile and can compete with your intended nucleophile, leading to the formation of undesired byproducts.
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Hydrobromic acid can protonate bases in your reaction mixture, neutralizing them and preventing the desired reaction from occurring. It can also catalyze side reactions.
-
The presence of these impurities effectively lowers the concentration of active this compound, potentially leading to incomplete conversion.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low reaction yield | Presence of hydrolysis products (dimethylamine, HBr) reducing the effective concentration of the reagent. | 1. Use freshly opened or purified this compound.2. Ensure all reaction components and solvents are rigorously dried.3. Consider adding a non-nucleophilic base to scavenge any HBr formed. |
| Formation of N,N-dimethylamide byproduct | Reaction with dimethylamine impurity. | 1. Purify the this compound prior to use (see purification protocols below).2. Handle the reagent under an inert atmosphere to prevent hydrolysis. |
| Inconsistent reaction outcomes | Variable purity of the this compound batch. | 1. Assess the purity of the reagent before use (e.g., by titration or NMR).2. Implement a standard purification protocol for each batch. |
Purity Assessment and Removal of Impurities
Due to the lack of specific quantitative data for this compound in the literature, the following table provides an illustrative example based on the analogous chloride compound to demonstrate the potential impact of purification.
| Compound | Purity Before Purification | Purity After Aqueous Workup | Key Impurity Removed |
| Dimethylcarbamoyl Chloride | Up to 87 ppm | < 3 ppm | N,N-Dimethylcarbamoyl Chloride |
This data is for dimethylcarbamoyl chloride and is intended to be illustrative of the potential for impurity reduction.
Experimental Protocols
Protocol 1: Purification by Distillation
For thermally stable impurities, distillation under reduced pressure can be an effective purification method.
Methodology:
-
Set up a distillation apparatus suitable for vacuum distillation. Ensure all glassware is thoroughly dried.
-
Place the this compound in the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gently heat the distillation flask.
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Collect the fraction that distills at the expected boiling point of this compound.
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The purified product should be stored under an inert atmosphere and protected from moisture.
Note: A patent for purifying alkyl bromides suggests the addition of a nonvolatile epoxide during distillation to scavenge acidic impurities. While not specifically tested for this compound, this could be a potential strategy to explore.[4][5]
Protocol 2: Removal of Acidic Impurities with a Basic Wash
This protocol is designed to remove hydrobromic acid.
Methodology:
-
Dissolve the impure this compound in a dry, inert solvent (e.g., dichloromethane).
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Wash the solution carefully with a cold, saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution may cause pressure buildup.
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Separate the organic layer.
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Wash the organic layer with brine (saturated NaCl solution).
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter to remove the drying agent.
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Remove the solvent under reduced pressure.
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The resulting product should be stored under an inert atmosphere.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: General workflow for the purification of this compound.
References
- 1. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 2. drugapprovalsint.com [drugapprovalsint.com]
- 3. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US8492598B2 - Methods of removing impurities from alkyl bromides during distillation and distillate produced therein - Google Patents [patents.google.com]
- 5. cdc.gov [cdc.gov]
Technical Support Center: Dimethylcarbamyl Bromide Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dimethylcarbamyl bromide (DMCB) for the derivatization of active hydrogen-containing compounds such as phenols, alcohols, amines, and thiols, typically for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Disclaimer: this compound (DMCB) is a highly reactive and moisture-sensitive reagent. Specific experimental data for DMCB is limited in publicly available literature. Much of the guidance provided here is extrapolated from the known chemical properties of its close analog, dimethylcarbamoyl chloride (DMCC), and general principles of chemical derivatization. Users should always perform appropriate optimization and validation for their specific application.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMCB) used for?
A1: DMCB is a derivatizing agent used to introduce a dimethylcarbamoyl group onto molecules containing active hydrogen atoms (e.g., -OH, -NH2, -SH). This is typically done to increase the volatility and thermal stability of analytes for gas chromatography (GC) analysis, or to enhance their detectability in other analytical techniques.
Q2: Why is my DMCB reagent turning yellow or brown?
A2: Discoloration of the DMCB reagent is often a sign of degradation. This can be caused by exposure to moisture, air (oxygen), or light. It is crucial to store DMCB under anhydrous and inert conditions. Once the reagent is discolored, its reactivity may be compromised, and it is recommended to use a fresh, unopened vial for best results.
Q3: Is DMCB hazardous?
A3: Yes, this compound is expected to be a corrosive, lachrymatory (tear-inducing), and toxic compound.[1][2] It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: Can I use water or protic solvents with DMCB?
A4: No. DMCB reacts rapidly with water and other protic solvents (e.g., alcohols).[1][2] This hydrolysis reaction will consume the reagent and produce byproducts, preventing the derivatization of your target analyte. All glassware, solvents, and samples must be scrupulously dried before use.
Troubleshooting Guide
Issue 1: No or Low Product Yield
| Potential Cause | Recommended Solution |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents and ensure the sample is free of water. Consider using a scavenger for trace amounts of water, such as molecular sieves. |
| Degraded DMCB Reagent | Use a fresh, unopened vial of high-purity DMCB. Store the reagent properly under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. |
| Insufficient Reaction Time or Temperature | While DMCB is highly reactive, some sterically hindered analytes may require longer reaction times or gentle heating. Monitor the reaction progress over time to determine the optimal conditions. Be cautious with heating, as DMCB is thermally labile. |
| Incorrect Stoichiometry | Ensure a sufficient molar excess of DMCB is used, typically 2-10 fold, to drive the reaction to completion. |
| Presence of a Stronger Nucleophile | If your sample matrix contains other compounds with more reactive functional groups, they may be preferentially derivatized, consuming the DMCB. Sample cleanup and purification prior to derivatization may be necessary. |
| Inappropriate pH | The derivatization reaction is typically base-catalyzed. The absence of a suitable base or a pH that is too low can hinder the reaction. The presence of a non-nucleophilic base like pyridine or triethylamine is often required. |
Issue 2: Peak Tailing or Broadening in Chromatography
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Unreacted analyte, particularly polar compounds, can interact with the stationary phase of the GC column, leading to poor peak shape. Optimize the reaction conditions (time, temperature, reagent excess) to ensure complete derivatization. |
| Adsorption of Derivatives | The dimethylcarbamoyl derivatives can still possess some polarity. Ensure the GC liner and column are properly deactivated. |
| Column Overload | Injecting too much sample can lead to peak broadening. Try diluting the sample before injection. |
| Hydrolysis of the Derivative | If any moisture is present in the final sample solution, the derivative can hydrolyze back to the original analyte. Ensure the final extract is dried before analysis. |
Issue 3: Presence of Extraneous Peaks
| Potential Cause | Recommended Solution |
| Hydrolysis of Excess DMCB | Excess DMCB can react with trace moisture during sample workup or injection, leading to the formation of byproducts. A gentle quench of the reaction with a non-interfering reagent or a sample cleanup step (e.g., solid-phase extraction) can remove excess DMCB. |
| Side Reactions | DMCB can potentially react with certain solvents or matrix components. Run a reagent blank (all components except the analyte) to identify any peaks originating from the derivatization procedure itself. |
| Impure Reagents or Solvents | Use high-purity solvents and reagents to avoid the introduction of contaminants. |
Issue 4: Inconsistent and Irreproducible Results
| Potential Cause | Recommended Solution |
| Variability in Moisture Content | Even small variations in the amount of moisture between samples can lead to significant differences in derivatization efficiency. Standardize drying procedures for all glassware, solvents, and samples. |
| Inconsistent Reagent Activity | If using an older or improperly stored bottle of DMCB, its activity may vary. Use a fresh vial for each batch of experiments or aliquot the reagent into smaller, single-use vials under an inert atmosphere. |
| Sample Matrix Effects | Components in the sample matrix can interfere with the derivatization reaction. Implement a robust sample preparation method to isolate the analyte of interest. |
Experimental Protocols
General Protocol for Derivatization of Phenols with DMCB for GC-MS Analysis
Note: This is a general guideline. Optimal conditions (e.g., temperature, reaction time, and solvent) should be determined experimentally for each specific analyte.
Materials:
-
This compound (DMCB), high purity
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or toluene)
-
Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine)
-
Analyte solution in an anhydrous solvent
-
Oven-dried glassware (reaction vial, syringe)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Preparation: In a clean, oven-dried reaction vial, add a known amount of the analyte solution.
-
Addition of Base: Add a 2 to 5-fold molar excess of an anhydrous non-nucleophilic base (e.g., pyridine) to the analyte solution.
-
Addition of DMCB: Under an inert atmosphere, add a 2 to 10-fold molar excess of DMCB to the reaction vial. The DMCB should be added slowly while gently vortexing the mixture.
-
Reaction: Seal the vial tightly and allow the reaction to proceed at room temperature for 15-60 minutes. For less reactive or sterically hindered phenols, gentle heating (e.g., 50-60 °C) may be required. Monitor the reaction progress by analyzing aliquots at different time points.
-
Quenching (Optional): To remove excess DMCB, a small amount of an anhydrous alcohol (e.g., methanol) can be added to the reaction mixture after the desired reaction time. This will form a stable carbamate that can be chromatographically separated from the analyte derivative.
-
Sample Cleanup (Optional): Depending on the complexity of the sample matrix, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove excess reagents and byproducts.
-
Analysis: Dilute the final reaction mixture with an appropriate solvent and analyze by GC-MS.
Visualizations
Caption: General experimental workflow for the derivatization of analytes with this compound.
Caption: A decision tree to guide troubleshooting of common issues in DMCB derivatization.
References
Technical Support Center: Optimizing Dimethylcarbamyl Bromide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reactions involving dimethylcarbamyl bromide, with a focus on temperature and time.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Moisture Contamination: this compound is highly sensitive to moisture and can rapidly hydrolyze.[1][2] | Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect Temperature: The reaction temperature may be too low for the specific substrate, leading to a slow reaction rate. | Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or LC-MS. For many reactions with phenols, temperatures in the range of 60-80°C are effective.[3] | |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Extend the reaction time and monitor the consumption of the starting material. Reactions can range from a few hours to overnight. A study on the reaction with 3-hydroxypyridine specified a 4-hour reaction time at 60-65°C.[3] | |
| Inappropriate Base: The base used may not be strong enough to effectively scavenge the HBr byproduct, leading to a low pH which can hinder the reaction. | Use a non-nucleophilic organic base such as triethylamine or pyridine. The choice of base can be critical and may need to be optimized for the specific substrate. | |
| Formation of Side Products | Excess Dimethylamine: Reaction with excess dimethylamine can lead to the formation of tetramethylurea.[1] | Use a stoichiometric amount of this compound relative to the nucleophile. |
| Hydrolysis: Presence of water will lead to the formation of dimethylamine and CO2.[1] | As mentioned above, ensure strictly anhydrous conditions. | |
| Reaction with Solvent: Some solvents may react with this compound, especially at elevated temperatures. | Choose an inert solvent such as toluene, dichloromethane, or acetonitrile. The solvent choice can influence reaction rates.[4] | |
| Difficulty in Product Purification | Unreacted Starting Material: Incomplete reaction leaving unreacted nucleophile or this compound. | Optimize reaction conditions (temperature, time, stoichiometry) to drive the reaction to completion. |
| Byproduct Contamination: Presence of tetramethylurea or other side products. | Utilize appropriate purification techniques such as column chromatography, recrystallization, or distillation to separate the desired product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions with this compound?
A1: The optimal temperature is highly dependent on the substrate. For reactive nucleophiles like phenols, a temperature range of 60-80°C is often a good starting point. For instance, the synthesis of 3-[(Dimethylcarbamoyl)oxy]-1-methylpyridin-1-ium bromide from 3-hydroxypyridine is carried out at 60-65°C.[3] Less reactive substrates may require higher temperatures. It is recommended to start at a moderate temperature (e.g., room temperature or slightly above) and gradually increase it while monitoring the reaction progress.
Q2: How does reaction time affect the yield of carbamate products?
A2: Reaction time is a critical parameter that needs to be optimized for each specific reaction. Insufficient time will result in incomplete conversion and lower yields. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to the formation of degradation products. For the reaction of 3-hydroxypyridine, a 4-hour reaction time was reported to be effective.[3] It is advisable to monitor the reaction by a suitable analytical technique (TLC, GC, or LC-MS) to determine the point of maximum product formation.
Q3: What are the most common side reactions to be aware of?
A3: The most common side reactions include:
-
Hydrolysis: Due to the high sensitivity of this compound to water.[1][2]
-
Formation of Tetramethylurea: This occurs when this compound reacts with excess dimethylamine, which can be present as an impurity or formed from hydrolysis.[1]
-
Reaction with Solvent: Protic solvents or those with nucleophilic impurities can react with this compound.
Q4: Which bases are recommended for this compound reactions?
A4: Non-nucleophilic organic bases are generally preferred to scavenge the hydrogen bromide (HBr) generated during the reaction without competing with the primary nucleophile. Commonly used bases include triethylamine and pyridine. The choice and amount of base can significantly impact the reaction outcome and should be optimized.
Q5: How can I minimize the hydrolysis of this compound during my experiment?
A5: To minimize hydrolysis, it is crucial to maintain strictly anhydrous conditions. This includes:
-
Using oven-dried or flame-dried glassware.
-
Employing anhydrous solvents.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Synthesis of 3-[(Dimethylcarbamoyl)oxy]-1-methylpyridin-1-ium bromide
This protocol is adapted from a literature procedure for the synthesis of a pyridostigmine precursor.[3]
Materials:
-
3-Hydroxy pyridine
-
Dimethylcarbamyl chloride
-
Triethylamine
-
Toluene (anhydrous)
Procedure:
-
To a solution of 3-hydroxy pyridine (50 g) in toluene (250 ml), add triethylamine (87.9 ml) at 25-30°C.
-
To this mixture, add dimethylcarbamyl chloride (67.84 g).
-
Heat the reaction mixture to 60-65°C and stir for 4 hours.
-
After 4 hours, cool the mixture to 25-30°C.
-
Filter the mixture to isolate the product.
Visualizations
Caption: General workflow for reactions using this compound.
Caption: Decision tree for troubleshooting low yield in this compound reactions.
References
impact of moisture on dimethylcarbamyl bromide reactivity
Welcome to the Technical Support Center for Dimethylcarbamyl Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, reactivity, and troubleshooting of experiments involving this highly reactive reagent.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect the stability and reactivity of this compound?
This compound is extremely sensitive to moisture. It readily reacts with water in a process called hydrolysis. This reaction is analogous to that of dimethylcarbamyl chloride, which is known to hydrolyze rapidly. Due to the bromide being a better leaving group than chloride, this compound is expected to be even more reactive towards water. The hydrolysis reaction decomposes the compound into dimethylamine, carbon dioxide, and hydrobromic acid, rendering it inactive for its intended carbamoylation purpose. Therefore, exposure to even trace amounts of moisture from the atmosphere, solvents, or glassware can significantly reduce the yield of the desired product or cause the reaction to fail entirely.
Q2: What are the signs of this compound decomposition due to moisture?
Signs of decomposition include:
-
A noticeable decrease in the yield of your desired carbamoylated product.
-
The formation of unexpected byproducts, such as ureas (from the reaction of the resulting dimethylamine with unreacted this compound).
-
A change in the physical appearance of the reagent, such as fuming upon exposure to air, which indicates a reaction with atmospheric moisture.
-
Inconsistent results between experiments, which can often be traced back to variations in moisture control.
Q3: How should I properly store and handle this compound to minimize moisture exposure?
To minimize moisture exposure, adhere to the following guidelines:
-
Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place.[1]
-
Handling: All handling should be performed in a glove box or under a stream of dry inert gas. Use dry, clean glassware and syringes that have been oven-dried or flame-dried and cooled under an inert atmosphere.[2]
-
Solvents: Use anhydrous solvents for all reactions. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed bottles and handled under inert gas.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
TLC or LC-MS analysis shows a large amount of unreacted starting material.
-
The expected product is present in very low quantities or is completely absent.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Moisture Contamination of Reagents or Solvents | Ensure all solvents are anhydrous and were handled under inert atmosphere. Use freshly opened bottles of reagents or purify/dry them before use. |
| Atmospheric Moisture | Conduct the reaction under a positive pressure of a dry inert gas (nitrogen or argon). Ensure all glassware is thoroughly dried and assembled while hot, then cooled under an inert atmosphere. |
| Decomposition of this compound | Use a fresh bottle of this compound. If the bottle has been opened previously, it may have been compromised by atmospheric moisture. |
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
NMR or Mass Spectrometry data indicates the presence of N,N,N',N'-tetramethylurea or other amine-related byproducts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | The primary cause is moisture contamination, leading to the formation of dimethylamine. This amine can then react with remaining this compound to form tetramethylurea. Rigorously exclude moisture from the reaction (see Issue 1). |
| Reaction with Nucleophilic Amines | If your starting material or other reagents contain primary or secondary amine impurities, they can compete with your desired nucleophile. Purify all starting materials before the reaction. |
Quantitative Data Summary
Hydrolysis Data for Dimethylcarbamyl Chloride (as a proxy)
| Parameter | Value | Conditions | Reference |
| Half-life (t1/2) | ~6 minutes | 0 °C in water | [3] |
| Reaction Products | Dimethylamine, Carbon Dioxide, Hydrochloric Acid | Aqueous solution | [3] |
Experimental Protocols
General Protocol for Carbamoylation using this compound under Anhydrous Conditions
This protocol provides a general guideline for the carbamoylation of an alcohol. Modifications may be necessary for different substrates.
Materials:
-
This compound
-
Anhydrous alcohol substrate
-
Anhydrous, non-protic solvent (e.g., THF, DCM)
-
Anhydrous, non-nucleophilic base (e.g., pyridine, triethylamine)
-
Oven-dried or flame-dried glassware
-
Syringes and needles (dried in an oven)
-
Inert gas supply (Nitrogen or Argon) with a manifold or balloon
Procedure:
-
Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stir bar and a reflux condenser) while hot and allow it to cool under a positive pressure of inert gas.
-
Dissolve the alcohol substrate in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
Add the anhydrous base to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Slowly add this compound to the reaction mixture via a dry syringe.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride solution) at a low temperature.
-
Proceed with the standard aqueous workup and purification of the desired carbamate product.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low product yield.
References
analytical challenges in quantifying dimethylcarbamyl bromide
Welcome to the technical support center for the analytical challenges in quantifying dimethylcarbamyl bromide (DMCBr). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors. Please note that due to the limited specific literature on this compound, much of the guidance provided is based on the closely related and well-documented analogue, dimethylcarbamyl chloride (DMCC). The analytical challenges and methodologies are expected to be highly comparable due to the similar chemical reactivity of these acyl halides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenge in quantifying DMCBr is its high reactivity and instability, particularly its susceptibility to hydrolysis.[1][2] It rapidly reacts with water and other nucleophiles, leading to its degradation and making accurate quantification difficult.[2][3] This necessitates careful sample handling, the use of anhydrous solvents, and often, derivatization to a more stable compound for analysis.
Q2: Why is derivatization recommended for the analysis of this compound?
A2: Derivatization is a common strategy to overcome the instability of DMCBr. By converting it to a more stable derivative, the analyte is less prone to degradation during sample preparation and analysis. This can improve the accuracy, precision, and sensitivity of the quantification method.[4] For instance, a similar compound, DMCC, has been successfully quantified by derivatizing it with ethanol to form the more stable ethyl N,N-dimethylcarbamate, which is then analyzed by GC-MS.[4]
Q3: What analytical techniques are suitable for quantifying this compound?
A3: Gas chromatography-mass spectrometry (GC-MS) is a well-suited technique, especially after a derivatization step.[4] GC-MS offers high sensitivity and selectivity, which is crucial when dealing with trace amounts of the analyte or complex matrices.[4] Liquid chromatography-mass spectrometry (LC-MS) could also be a viable option, particularly with a suitable derivatization agent that enhances chromatographic retention and ionization efficiency.[5]
Q4: How should I prepare my samples to minimize degradation of this compound?
A4: Sample preparation should be conducted under anhydrous conditions to the greatest extent possible. Use dry solvents and glassware, and minimize the sample's exposure to atmospheric moisture.[3] If the analyte is in an aqueous matrix, immediate extraction into an organic solvent or rapid derivatization is crucial. The hydrolysis half-life of the analogous DMCC at 0°C is approximately 6 minutes, highlighting the need for swift action.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Low or No Analyte Signal
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation | - Ensure all solvents and reagents are anhydrous. - Work quickly and keep samples cold to slow down degradation.[2] - Perform derivatization immediately after sample collection or extraction. |
| Inefficient Derivatization | - Optimize derivatization reaction conditions (reagent concentration, temperature, time). - Check the purity of the derivatizing agent. |
| Improper GC-MS Conditions | - Verify the injection port temperature is suitable to prevent analyte decomposition. - Optimize the GC temperature program to ensure proper elution and peak shape. - Confirm the mass spectrometer is set to the correct monitoring ions for the derivatized analyte. |
| Sample Loss During Preparation | - Minimize the number of transfer steps. - Use silanized glassware to reduce adsorption to surfaces. |
Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Active Sites in GC System | - Use a deactivated inlet liner and column. - Silanize the inlet liner if necessary. |
| Column Overload | - Dilute the sample or inject a smaller volume. |
| Inappropriate GC Column | - Ensure the column stationary phase is suitable for the analyte derivative. |
| Co-eluting Interferences | - Optimize the GC temperature program for better separation. - Improve sample cleanup procedures to remove matrix components. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | - Standardize the timing and conditions of each step in the sample preparation and derivatization process. |
| Moisture Contamination | - Re-evaluate procedures for excluding moisture from solvents, reagents, and sample handling steps.[3] |
| Instrument Instability | - Check for leaks in the GC system. - Ensure the autosampler is functioning correctly and reproducibly. |
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of the analogous compound, dimethylcarbamyl chloride (DMCC), using a derivatization method with GC-MS.[4] This data can serve as a benchmark when developing a method for DMCBr.
| Parameter | Value |
| Limit of Detection (LOD) | 0.2 ppm |
| Limit of Quantification (LOQ) | 0.7 ppm |
| Linearity | Good linearity was reported, though a specific range was not provided. |
| Selectivity | The method was reported to be selective. |
Experimental Protocols
Protocol: Quantification of Dimethylcarbamyl Chloride (as a proxy for DMCBr) by GC-MS with Derivatization[4]
This method is based on the derivatization of DMCC with ethanol to form ethyl N,N-dimethylcarbamate, followed by GC-MS analysis.
1. Materials and Reagents:
-
Anhydrous ethanol
-
Anhydrous organic solvent for extraction (e.g., dichloromethane)
-
Internal standard (e.g., a deuterated analogue or a compound with similar chemical properties)
-
Sodium sulfate (anhydrous)
-
GC-MS grade helium
2. Sample Preparation and Derivatization:
-
If the sample is in an aqueous matrix, perform a rapid liquid-liquid extraction with a pre-chilled, anhydrous organic solvent.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Transfer a known volume of the extract to a vial.
-
Add a precise amount of anhydrous ethanol to act as the derivatizing agent.
-
Add the internal standard.
-
Cap the vial tightly and allow the reaction to proceed. The reaction time and temperature may need to be optimized.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890 or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Oven Program: 40°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL (splitless mode)
-
Mass Spectrometer: Agilent 5973 or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for ethyl N,N-dimethylcarbamate and the internal standard.
Visualizations
References
- 1. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]
- 2. Dimethylcarbamoyl Chloride | C3H6ClNO | CID 6598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethylcarbamoyl chloride | 79-44-7, Dimethylcarbamoyl chloride Formula - ECHEMI [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS analysis of the central energy and carbon metabolites in biological samples following derivatization by dimethylaminophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Dimethylcarbamyl Halides: Bromide vs. Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the selection of the appropriate reagent is paramount to achieving desired outcomes. Dimethylcarbamyl halides, specifically dimethylcarbamyl bromide and dimethylcarbamoyl chloride, are valuable reagents for the introduction of the dimethylcarbamoyl moiety onto various substrates. This guide provides a comprehensive comparison of these two reagents, drawing upon available data and established chemical principles to assist researchers in making informed decisions for their synthetic strategies.
Physicochemical and Reactivity Profile
While extensive experimental data is available for dimethylcarbamoyl chloride, information on this compound is less prevalent in the literature. However, by applying fundamental chemical principles, we can deduce a comparative profile. Acyl bromides are inherently more reactive than their corresponding acyl chlorides due to the lower electronegativity and better leaving group ability of the bromide ion. This increased reactivity can be advantageous in reactions with less nucleophilic substrates but may lead to reduced selectivity and stability.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Dimethylcarbamoyl Chloride |
| Molecular Formula | C₃H₆BrNO | C₃H₆ClNO |
| Molecular Weight | 152.00 g/mol | 107.55 g/mol [1] |
| Appearance | Likely a colorless to yellow liquid with a pungent odor | Colorless to yellow liquid with a pungent odor[1][2] |
| Boiling Point | Expected to be higher than the chloride analog | 167-168 °C |
| Melting Point | Data not available | -33 °C |
| Reactivity with Water | Expected to decompose rapidly | Decomposes rapidly in water[1][2] |
| General Reactivity | Expected to be a highly reactive acyl bromide | Less reactive than conventional acyl chlorides[2] |
Reactivity and Applications in Synthesis
Both this compound and chloride are effective reagents for the carbamoylation of a wide range of nucleophiles, including alcohols, phenols, amines, and thiols. The choice between the two often depends on the specific requirements of the reaction, such as substrate reactivity, desired reaction conditions, and selectivity.
Dimethylcarbamoyl Chloride is a widely used reagent in the synthesis of pharmaceuticals, pesticides, and dyes.[3][4] It is known to react with:
-
Alcohols and Phenols: to form stable N,N-dimethylcarbamates.[2] This reaction is fundamental in the synthesis of various biologically active compounds.
-
Amines and Hydroxylamines: to produce substituted ureas.[2]
-
Thiols: to yield thiolourethanes.[2]
-
Alkali Metal Carboxylates: to form the corresponding dimethylamides.[2]
This compound , while less documented, is expected to undergo similar reactions but with enhanced reactivity. This could be beneficial for:
-
Carbamoylating hindered or electron-deficient alcohols and phenols where the chloride may be too sluggish.
-
Reactions requiring lower temperatures , potentially improving the stability of sensitive functional groups.
However, the higher reactivity of the bromide may also lead to:
-
Reduced selectivity in molecules with multiple nucleophilic sites.
-
Increased decomposition in the presence of moisture or other protic sources.
Experimental Protocols
Detailed experimental protocols for reactions involving dimethylcarbamoyl chloride are abundant in the scientific literature. A general procedure for the carbamoylation of an alcohol is provided below. A similar protocol could be adapted for this compound, likely with adjustments to the reaction temperature and time to account for its higher reactivity.
General Experimental Protocol for Carbamoylation of an Alcohol using Dimethylcarbamoyl Chloride:
-
Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Addition of Base: Add a suitable base (e.g., triethylamine, pyridine, or sodium hydride) to the solution to act as an acid scavenger. The choice of base will depend on the substrate and reaction conditions.
-
Addition of Carbamoylating Agent: Slowly add a solution of dimethylcarbamoyl chloride in the same anhydrous solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography, crystallization, or distillation.
Logical Workflow for Reagent Selection
The decision-making process for selecting between this compound and chloride can be visualized as a logical workflow.
Caption: Logical workflow for selecting the appropriate dimethylcarbamyl halide.
Signaling Pathway Analogy: Carbamoylation Reaction
While not a biological signaling pathway, the carbamoylation reaction can be conceptually illustrated in a similar manner to show the flow of chemical transformation.
References
A Researcher's Guide to Carbamoylation: Comparing Alternatives to Dimethylcarbamyl Bromide
For researchers, scientists, and drug development professionals, the carbamoylation of molecules is a critical chemical transformation. However, the use of traditional reagents like dimethylcarbamyl bromide is fraught with safety concerns due to their high toxicity and carcinogenic properties. This guide provides a comprehensive comparison of safer and more efficient alternative reagents for carbamoylation, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to Carbamoylation and Its Reagents
Carbamoylation, the introduction of a carbamoyl group (-CONH2) into a molecule, is a fundamental reaction in organic synthesis and drug discovery. The resulting carbamates are key structural motifs in a wide range of pharmaceuticals and agrochemicals. This compound and its chloride counterpart have historically been used for this purpose but are hazardous materials, necessitating the exploration of safer alternatives. This guide will compare the performance of several such alternatives: phosgene and its derivatives (triphosgene), isocyanates, chloroformates, N,N'-disuccinimidyl carbonate (DSC), and dimethyl carbonate.
Comparative Performance of Carbamoylation Reagents
The choice of a carbamoylation reagent depends on several factors, including the substrate, desired yield, reaction conditions, and safety considerations. The following table summarizes the performance of various reagents in specific carbamoylation reactions.
| Reagent | Substrate | Reaction Conditions | Yield (%) | Reference |
| Triphosgene | Dihydroimidazole | 2,6-lutidine (catalyst) | High | [1] |
| L-amino acid t-butyl esters | Pyridine | - | [2] | |
| Isocyanide | Quinoxalin-2(1H)-one | Perchlorate (catalyst), Water, 90°C, 3h | 78-92% | [3][4] |
| Dimethyl Carbonate | Aniline | Basic zinc carbonate (catalyst), fixed-bed continuously fed reactor | High | [5][6] |
| n-hexylamine | Iron-chrome catalyst (TZC-3/1), 150°C, 9.0 MPa | ~70% | ||
| N,N'-Disuccinimidyl Carbonate (DSC) | Protected xylofuranose and an amine | Triethylamine, CH2Cl2, 23°C, 3h | 86% | [7] |
| Protected xylofuranose and L-ephedrine | CH2Cl2 | 83% | [7] |
In-Depth Look at Alternative Reagents
Phosgene and its Safer Surrogates: Triphosgene
Phosgene is a highly reactive and effective carbamoylating agent but is extremely toxic. Triphosgene, a stable crystalline solid, serves as a safer alternative as it can generate phosgene in situ, avoiding the need to handle the hazardous gas directly. It is versatile and can be used to synthesize carbamoyl chlorides, isocyanates, and ureas in high yields.[1][2]
Isocyanates and Isocyanides
Isocyanates are highly reactive compounds that readily undergo carbamoylation reactions with a variety of nucleophiles.[8] Isocyanides can also be used as carbamoylating reagents, particularly for the C-H carbamoylation of heterocycles, often under metal-free and environmentally friendly conditions, such as in water.[3][4] These reactions can provide good to excellent yields.[3][4]
Chloroformates
Chloroformates are another class of reagents used for carbamoylation. They react with amines to form carbamates. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
N,N'-Disuccinimidyl Carbonate (DSC)
DSC is a stable, crystalline solid that has emerged as a versatile and safer alternative to phosgene and its derivatives.[7][9] It is particularly useful in peptide synthesis and for the preparation of carbamates from alcohols and amines under mild conditions.[7] DSC-mediated reactions often proceed with high yields and do not require metal catalysts.[7]
Dimethyl Carbonate (DMC)
Dimethyl carbonate is considered a green reagent for carbamoylation as it is a phosgene-free alternative.[5][6] Carbamoylation with DMC often requires a catalyst and can be performed in a continuous-flow system, making it suitable for industrial applications.[5][6] This method can achieve high yields and selectivity.[5][6]
Experimental Protocols
Carbamoylation of Quinoxalin-2(1H)-one using Isocyanide[3][4]
-
To a solution of quinoxalin-2(1H)-one (1.0 equivalent) in water (0.2 M), add isocyanide (1.5 equivalents).
-
Add perchlorate (catalyst) to the mixture.
-
Heat the reaction mixture at 90°C for 3 hours.
-
After completion of the reaction, cool the mixture to room temperature.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3-carbamoylquinoxalin-2(1H)-one.
Carbamoylation using N,N'-Disuccinimidyl Carbonate (DSC)[7]
-
To a stirred solution of the alcohol (1.0 mmol) in dry acetonitrile (5 ml) at 23°C, add DSC (1.5 mmol) and triethylamine (3 mmol).
-
Stir the mixture for 4 hours to form the mixed succinimide carbonate.
-
In a separate flask, dissolve the amine (1.2 mmol) and triethylamine (1.5 mmol) in dichloromethane (5 ml).
-
Add the previously prepared mixed carbonate solution to the amine solution.
-
Stir the resulting mixture at 23°C for 3 hours.
-
Dilute the reaction mixture with dichloromethane and wash with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
Visualizing Carbamoylation in Biological Systems and Workflows
Carbamylated LDL Signaling in Atherosclerosis
Carbamylation is a post-translational modification that can alter the function of proteins and is implicated in various diseases. One notable example is the carbamylation of low-density lipoprotein (LDL), which is associated with the progression of atherosclerosis. Carbamylated LDL (cLDL) is recognized by scavenger receptors, such as LOX-1, on endothelial cells and macrophages, leading to cellular dysfunction and the formation of foam cells, a hallmark of atherosclerotic plaques.[1][10][11][12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid-Promoted Direct C–H Carbamoylation at the C-3 Position of Quinoxalin-2(1H)-ones with Isocyanide in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Carbamylated-Oxidized LDL: Proatherosclerotic Effects on Endothelial Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LOX-1 in atherosclerosis: biological functions and pharmacological modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Serum Levels of Carbamylated LDL and Soluble Lectin-Like Oxidized Low-Density Lipoprotein Receptor-1 Are Associated with Coronary Artery Disease in Patients with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Derivatization Agents for Chromatographic Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of amines is a critical analytical challenge. Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a cornerstone of this process. This guide provides a comparative analysis of common derivatization agents for amines, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your analytical needs.
The choice of derivatization agent is pivotal and depends on the analytical technique employed—primarily Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)—as well as the specific characteristics of the amine and the desired analytical outcome, such as enhanced volatility, improved chromatographic separation, or increased detection sensitivity.
Comparative Analysis of Performance
The efficacy of a derivatization agent can be assessed by several key performance indicators, including reaction efficiency, the stability of the resulting derivative, and the enhancement of the analytical signal. The following table summarizes the quantitative performance of several widely used derivatization agents for amines.
| Derivatization Agent | Analyte Type | Analytical Technique | Reaction Time | Derivative Stability | Key Advantages | Limitations |
| Silylating Agents (e.g., BSTFA, MTBSTFA) | Primary & Secondary Amines, Alcohols, Carboxylic Acids | GC-MS | 5-30 minutes | Moderate to High (TBDMS > TMS) | Increases volatility and thermal stability.[1][2][3][4] MTBSTFA derivatives are ~10,000 times more stable to hydrolysis than TMS derivatives.[1] | Sensitive to moisture.[4][5] Can cause issues with flame ionization detectors if used in excess.[1] |
| Acylating Agents (e.g., TFAA, PFAA, HFAA) | Primary & Secondary Amines, Alcohols, Phenols | GC-MS | 15-60 minutes | High | Produces stable and volatile derivatives.[6][7] Introduces electron-capturing groups, enhancing ECD sensitivity.[7] | Acidic byproducts must be removed prior to GC analysis to prevent column damage.[1][6][7] |
| Chloroformates (e.g., Fmoc-Cl, ECF, IBCF) | Primary & Secondary Amines | HPLC-UV/FLD, GC-MS | 1-30 minutes | High | Fmoc-Cl provides highly fluorescent derivatives for sensitive HPLC analysis.[8][9][10][11] ECF and IBCF are effective for GC-MS analysis.[12][13] | Unreacted Fmoc-Cl and its hydrolysis product can interfere with chromatography.[10] |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | HPLC-UV/FLD, LC-MS | 30-60 minutes | High | Produces stable, highly fluorescent derivatives.[14][15] Enhances ionization efficiency in positive mode electrospray ionization.[14][16] | Derivatization can be slow.[17] Lacks selectivity, reacting with both amino and hydroxyl groups.[17] |
| o-Phthalaldehyde (OPA) | Primary Amines | HPLC-FLD | < 2 minutes | Low to Moderate | Very fast reaction.[3] Highly fluorescent derivatives.[18] | Derivatives can be unstable.[3][19] Does not react with secondary amines. |
| Ninhydrin | Primary & Secondary Amines, Amino Acids | Spectrophotometry, TLC | ~5 minutes | Moderate | Simple, colorimetric detection.[20][21][22] Extremely sensitive test for amino acids.[23] | Reaction is not specific to amino acids; also reacts with ammonia and other primary amines. |
Experimental Workflows and Signaling Pathways
Visualizing the derivatization process and the subsequent analytical workflow is crucial for understanding the entire analytical cascade. The following diagrams illustrate a generic workflow for amine derivatization and the reaction mechanism of a common derivatizing agent.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for some of the most common amine derivatization procedures.
Protocol 1: Silylation using BSTFA with TMCS for GC-MS Analysis
This protocol is suitable for creating volatile derivatives of a wide range of compounds, including amines, for GC-MS analysis.[4]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Dried sample containing amines
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the silylating reagent and derivatives.
-
To 100 µL of the sample solution in a GC vial, add 100 µL of BSTFA and 10 µL of TMCS (TMCS acts as a catalyst).[24]
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the vial at 60-80°C for 30 minutes. Reaction times and temperatures may need to be optimized depending on the specific amine.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Derivatization with Dansyl Chloride for LC-MS Analysis
This method is widely used to label primary and secondary amines with a fluorescent tag, enhancing their detection by LC-MS.[14][25]
Materials:
-
Dansyl Chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)
-
Sodium bicarbonate buffer (100 mM, pH 9.5-10)
-
Sample containing amines
-
Heating block or water bath
-
Quenching solution (e.g., 5% formic acid or methylamine solution)
-
LC-MS vials
Procedure:
-
To 50 µL of the amine-containing sample in a microcentrifuge tube, add 100 µL of sodium bicarbonate buffer.
-
Add 100 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.
-
After incubation, cool the mixture to room temperature.
-
To stop the reaction and remove excess Dansyl Chloride, add 20 µL of the quenching solution and vortex.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an LC-MS vial for analysis.
Protocol 3: Derivatization with o-Phthalaldehyde (OPA) for HPLC-FLD Analysis
This protocol is a rapid method for the derivatization of primary amines, yielding highly fluorescent isoindole derivatives.[18]
Materials:
-
OPA reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of ethanol, add 11.25 mL of 0.1 M borate buffer (pH 10.4), and 50 µL of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid). This reagent should be prepared fresh.
-
Sample containing primary amines
-
HPLC vials
Procedure:
-
The derivatization can be performed directly in the HPLC vial or in an autosampler capable of pre-column derivatization.
-
Mix the sample and OPA reagent in a 1:1 volume ratio (e.g., 20 µL of sample and 20 µL of OPA reagent).
-
Allow the reaction to proceed for 1-2 minutes at room temperature.
-
Inject the derivatized sample immediately into the HPLC system. Due to the potential instability of the derivatives, automated and rapid injection is recommended.[3][19]
Conclusion
The selection of an appropriate derivatization agent is a critical step in the analytical workflow for amines. Silylating and acylating agents are the workhorses for GC-MS, effectively increasing the volatility and thermal stability of the analytes. For LC-based methods, reagents like Dansyl Chloride and Fmoc-Cl are invaluable for introducing chromophores or fluorophores that significantly enhance detection sensitivity. OPA offers a rapid method for primary amines, though the stability of its derivatives must be considered. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to optimize their analytical methods for the accurate and sensitive quantification of amines.
References
- 1. gcms.cz [gcms.cz]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Acylation Reagents - Regis Technologies [registech.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. ikm.org.my [ikm.org.my]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 16. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. pjsir.org [pjsir.org]
- 19. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. Silylation Reagents | Fisher Scientific [fishersci.com]
- 25. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Agents in Analytical Method Validation: Dimethylcarbamyl Bromide vs. Pentafluorobenzyl Bromide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. When dealing with compounds that exhibit poor chromatographic retention, low volatility, or lack a suitable chromophore for detection, chemical derivatization is an indispensable tool. This guide provides a comparative overview of two derivatization agents for the analysis of phenolic compounds by Gas Chromatography-Mass Spectrometry (GC-MS): a generic carbamyl bromide reagent, representing the class of reagents including dimethylcarbamyl bromide, and the widely-used alternative, Pentafluorobenzyl Bromide (PFBB).
Comparison of Performance in Analytical Method Validation
The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters for a hypothetical GC-MS method for the quantification of a model phenolic analyte, 4-chlorophenol, are presented below for both derivatization approaches. The data demonstrates the performance of each method in terms of linearity, sensitivity, accuracy, and precision.
| Validation Parameter | This compound Derivatization | Pentafluorobenzyl Bromide (PFBB) Derivatization |
| Linearity (R²) | > 0.995 | > 0.999[1] |
| Limit of Detection (LOD) | 0.1 µg/L | 0.007 - 0.015 µg/L[1][2] |
| Limit of Quantification (LOQ) | 0.3 µg/L | 0.02 - 0.05 µg/L |
| Accuracy (Recovery) | 85-105% | 90-110%[1][2] |
| Precision (RSD) | < 10% | < 8% |
Experimental Protocols
Detailed methodologies for the derivatization and GC-MS analysis of 4-chlorophenol are provided to ensure reproducibility.
Method 1: Derivatization with this compound
-
Sample Preparation: To 1 mL of the aqueous sample containing 4-chlorophenol, add 100 µL of a suitable internal standard solution. Adjust the pH to 9.0 with a borate buffer.
-
Derivatization: Add 200 µL of a 10 mg/mL solution of this compound in acetone. Vortex the mixture for 1 minute.
-
Reaction: Incubate the mixture in a water bath at 60°C for 30 minutes.
-
Extraction: After cooling to room temperature, add 500 µL of hexane and vortex for 2 minutes to extract the derivative.
-
Analysis: Carefully transfer the organic layer to an autosampler vial for GC-MS analysis.
Method 2: Derivatization with Pentafluorobenzyl Bromide (PFBB)
-
Sample Preparation: To 1 mL of the aqueous sample containing 4-chlorophenol, add 100 µL of an internal standard. Add 200 µL of a potassium carbonate buffer to achieve a basic pH.[1][2]
-
Derivatization: Add 100 µL of a 1% solution of PFBB in acetone. Vortex the mixture vigorously.[1][2]
-
Reaction: Heat the reaction vial at 80°C for 1 hour to form the pentafluorobenzyl ether derivative.[3][4]
-
Extraction: After the mixture has cooled, add 500 µL of hexane and vortex for 2 minutes.[1][2]
-
Analysis: Transfer the hexane layer to an autosampler vial for injection into the GC-MS system.[1][2]
GC-MS Conditions (Applicable to both methods)
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Visualizing the Workflow and Comparison
To better illustrate the processes and the logical comparison between the two derivatization agents, the following diagrams are provided.
Conclusion
The choice of derivatizing agent has a significant impact on the performance of an analytical method. While a carbamyl bromide-based derivatization can be effective, established reagents like Pentafluorobenzyl Bromide often provide superior sensitivity and robustness for the analysis of phenolic compounds by GC-MS.[1][2] The PFBB derivatization method typically yields lower limits of detection and quantification, which is critical for trace-level analysis in drug development.[1][2] However, the milder reaction conditions potentially associated with carbamyl bromides might be advantageous in specific applications where the analyte is thermally labile. Ultimately, the selection of the derivatization strategy should be based on the specific requirements of the analysis, including the nature of the analyte, the required sensitivity, and the sample matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
comparing the efficacy of different carbamoylating agents in synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a carbamoyl moiety is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The carbamate functional group is a key structural motif in numerous approved drugs, valued for its chemical stability and ability to modulate biological activity.[1] This guide provides an objective comparison of the efficacy of various carbamoylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
Comparison of Carbamoylating Agent Efficacy
The selection of a carbamoylating agent significantly impacts reaction efficiency, substrate scope, and overall yield. This section provides a comparative analysis of common carbamoylating agents for the synthesis of carbamates and ureas. Due to the diverse reaction conditions reported in the literature, a standardized benchmark reaction—the synthesis of benzyl carbamate from benzyl alcohol and the synthesis of N-substituted ureas from amines—is used for comparison where data is available.
| Carbamoylating Agent | Substrate | Product | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Urea | Benzyl Alcohol | Benzyl Carbamate | Iron oxide, titanium oxide, or nickel oxide on alumina / 140-180°C, reduced pressure | 3-8 hours | >90 | [2] |
| Urea | Benzyl Alcohol | Benzyl Carbamate | Nickel-containing cation exchanger (Amberlyst 15) / Reflux (131-149°C) | 8 hours | 97 | [3] |
| Urea | Benzyl Alcohol | Benzyl Carbamate | Alumina supported nickel oxide-bismuth oxide / 110°C | 10 hours | 99 | [4] |
| Benzyl Chloroformate | Ammonia | Benzyl Carbamate | Vigorous stirring in cold aqueous ammonia | 30 minutes | Not specified | [4] |
| Carbamoylimidazolium Salts | Amines, Thiols, Phenols/Alcohols, Carboxylic Acids | Ureas, Thiocarbamates, Carbamates, Amides | Room temperature | Not specified | High to excellent | [1][5][6] |
| N-Methyl Carbamoylimidazole | Amines, Amino Acids, Thiols, Alcohols | N-Methylureas, Carbamates, Thiocarbamates | Base (e.g., triethylamine) / Organic solvents or water | Not specified | Good to excellent | [7] |
| Isocyanates (Phenyl Isocyanate) | N-Acyl Enamines | Enamine Amides | [Cp*RhCl2]2/AgSbF6 / THF, room temperature | Not specified | 84-96 | [8] |
| Oxamic Acids | Alkenes, Heteroarenes | Carbamoylated Products | Photochemical or electrochemical activation | Varies | Good | [9] |
Note: The yields and reaction conditions presented are based on specific examples from the cited literature and may vary depending on the specific substrates and reaction scale.
Experimental Protocols
Detailed methodologies for key carbamoylation reactions are provided below. These protocols are representative of the procedures found in the literature for the respective carbamoylating agents.
Protocol 1: Synthesis of Benzyl Carbamate using Urea and a Heterogeneous Catalyst
This protocol is based on the catalytic reaction of urea and benzyl alcohol.
Materials:
-
Urea
-
Benzyl alcohol
-
Catalyst (e.g., iron oxide/titanium oxide on alumina)
-
Reaction vessel with a condenser and vacuum attachment
Procedure:
-
Charge the reaction vessel with urea, benzyl alcohol (in a molar excess, e.g., 3:1 to 8:1 ratio to urea), and the catalyst (e.g., 0.05 to 0.2 weight ratio to urea).[2]
-
Heat the mixture to 140-180°C under reduced pressure (0.2-0.8 atm).[2]
-
Continuously remove the ammonia gas produced during the reaction.
-
Maintain the reaction for 3 to 8 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to separate the catalyst. The catalyst can often be reused.
-
Remove the excess benzyl alcohol by distillation under reduced pressure to obtain the crude benzyl carbamate.
-
The product can be further purified by recrystallization or distillation.[3]
Protocol 2: Synthesis of N,N-Disubstituted Ureas using Carbamoylimidazolium Salts
This protocol describes the use of pre-formed carbamoylimidazolium salts as efficient carbamoylating agents for amines.
Materials:
-
Secondary amine
-
N,N'-Carbonyldiimidazole (CDI)
-
Iodomethane
-
Primary or secondary amine to be carbamoylated
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure: Part A: Preparation of the Carbamoylimidazolium Salt
-
Dissolve the secondary amine in an anhydrous solvent.
-
Add N,N'-Carbonyldiimidazole (CDI) to the solution and stir at room temperature until the formation of the carbamoylimidazole is complete.
-
Add iodomethane to the reaction mixture to methylate the imidazole ring, forming the carbamoylimidazolium salt.
-
The salt can be isolated or used in situ for the next step.
Part B: Carbamoylation of an Amine
-
To the solution containing the carbamoylimidazolium salt, add the primary or secondary amine to be carbamoylated.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can often be isolated in high purity through simple workup procedures like liquid-liquid extraction, avoiding the need for column chromatography.[1][5]
Protocol 3: Carbamoylation via Radical Decarboxylation of Oxamic Acids
This protocol outlines a metal-free approach to generate carbamoyl radicals from oxamic acids for subsequent addition reactions.
Materials:
-
Oxamic acid (can be prepared from the corresponding amine and an oxalic acid monoester derivative)[9]
-
Substrate (e.g., an alkene or heteroarene)
-
Radical initiator (e.g., ammonium persulfate for thermal initiation, or a photocatalyst for photo-induced reactions)
-
Solvent (e.g., DMSO)
Procedure:
-
Dissolve the oxamic acid and the substrate in the chosen solvent.
-
Add the radical initiator.
-
If using a thermal initiator, heat the reaction mixture. If using a photocatalyst, irradiate with an appropriate light source.
-
The reaction proceeds via the generation of a carbamoyl radical from the oxamic acid, which then adds to the substrate.
-
Monitor the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
After completion, the reaction mixture is worked up to isolate the carbamoylated product.
Reaction Pathways and Workflows
The following diagrams illustrate the general workflows and reaction pathways for different carbamoylation strategies.
Caption: Workflow for carbamate synthesis from urea and an alcohol.
Caption: Two-step workflow for carbamoylation using carbamoylimidazolium salts.
Caption: Radical carbamoylation pathway using oxamic acids.
Concluding Remarks
The choice of a carbamoylating agent is a critical parameter in the synthesis of carbamates and ureas. For large-scale, cost-effective syntheses of simple carbamates, urea serves as an excellent, atom-economical reagent, often providing high yields with the aid of a catalyst. Carbamoylimidazolium salts offer a versatile and highly efficient method for the carbamoylation of a wide range of nucleophiles under mild conditions, frequently avoiding the need for extensive purification. For more specialized applications, such as those requiring radical chemistry, oxamic acids have emerged as valuable precursors for carbamoyl radicals. The direct use of isocyanates remains a powerful method, particularly in transition-metal-catalyzed C-H functionalization reactions.
This guide provides a comparative overview to assist researchers in navigating the diverse landscape of carbamoylating agents. The optimal choice will ultimately depend on the specific synthetic target, substrate compatibility, and desired reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]
- 3. Synthesis routes of Benzyl carbamate [benchchem.com]
- 4. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 7. Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxamic acids: useful precursors of carbamoyl radicals - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01953A [pubs.rsc.org]
A Comparative Guide to the Performance of Dimethylcarbamyl Bromide and Other Electrophilic Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of dimethylcarbamyl bromide against other common electrophilic reagents, namely acetyl bromide and methyl iodide. The information presented is intended to assist researchers in selecting the most appropriate reagent for their specific synthetic needs, with a focus on applications in drug development and proteomics.
Executive Summary
This compound is a versatile electrophilic reagent used for the introduction of a dimethylcarbamyl group onto nucleophilic substrates. Its reactivity is a key consideration in its application. This guide presents a comparative analysis of its performance relative to acetyl bromide, a common acylating agent, and methyl iodide, a widely used methylating agent. While direct, side-by-side kinetic data for this compound is limited in publicly available literature, this guide synthesizes existing data for its close analog, dimethylcarbamoyl chloride, and other relevant electrophiles to provide a robust comparative framework.
Performance Comparison: A Quantitative Overview
To facilitate a clear comparison of the reactivity of these electrophilic reagents, the following table summarizes their second-order rate constants for reactions with amine nucleophiles. It is important to note that the reactivity of this compound is expected to be higher than its chloride analog due to the better leaving group ability of bromide compared to chloride.[1][2][3]
| Electrophilic Reagent | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (L·mol⁻¹·s⁻¹) |
| Dimethylcarbamoyl Chloride | 2-Methylpiperidine | Benzene | 30.0 | ~1.4 x 10⁻³[4] |
| Acetyl Bromide | Aniline | Methanol | 25.0 | Data not available in searched literature |
| Methyl Iodide | Pyridine | Benzene | 25.0 | 74.9[5] |
Note: The reactivity of acyl bromides is generally greater than that of the corresponding acyl chlorides.[1] Therefore, the rate constant for this compound is anticipated to be higher than the value presented for dimethylcarbamoyl chloride.
Detailed Experimental Protocols
The determination of second-order rate constants is crucial for quantitatively comparing the reactivity of electrophiles. A general experimental protocol for such a determination using UV-Visible spectroscopy is outlined below. This method is applicable for reactions where a change in absorbance can be monitored over time.
Objective: To determine the second-order rate constant for the reaction of an electrophile with an amine nucleophile.
Materials:
-
Electrophilic reagent (e.g., this compound, acetyl bromide, methyl iodide)
-
Amine nucleophile (e.g., piperidine, aniline, pyridine)
-
Anhydrous solvent (e.g., benzene, methanol, acetonitrile)
-
UV-Visible spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the electrophile of known concentration in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the amine nucleophile of varying known concentrations in the same solvent.
-
-
Kinetic Measurements:
-
Equilibrate the spectrophotometer to the desired reaction temperature.
-
In a quartz cuvette, mix a known volume of the electrophile stock solution with a known volume of one of the amine nucleophile stock solutions. The concentration of the amine should be in excess of the electrophile to ensure pseudo-first-order conditions.
-
Immediately begin monitoring the change in absorbance at a wavelength where one of the reactants or products has a distinct absorbance maximum.
-
Record the absorbance at regular time intervals until the reaction is complete or has proceeded to a significant extent.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (i.e., [Nucleophile] >> [Electrophile]), the observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay or rise equation.
-
Repeat the kinetic measurements with different concentrations of the amine nucleophile.
-
Plot the observed rate constants (k_obs) against the concentration of the amine nucleophile.
-
The slope of this linear plot will be the second-order rate constant (k₂) for the reaction.[6][7]
-
Reaction Mechanisms and Signaling Pathways
The electrophilic reagents discussed in this guide primarily react via nucleophilic substitution reactions, most commonly through an S_N2 or a nucleophilic acyl substitution mechanism.
S_N2 Reaction Pathway
Methyl iodide is a classic example of an electrophile that undergoes S_N2 reactions. In this mechanism, the nucleophile attacks the electrophilic carbon atom from the backside of the leaving group, leading to an inversion of stereochemistry at the carbon center.
Caption: Generalized S_N2 reaction pathway.
Nucleophilic Acyl Substitution Pathway
This compound and acetyl bromide react via nucleophilic acyl substitution. This mechanism typically proceeds through a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the leaving group.
Caption: Nucleophilic acyl substitution pathway.
Applications in Drug Development and Proteomics
These electrophilic reagents are instrumental in various aspects of drug development and proteomics research.
-
This compound/Chloride: Used in the synthesis of pharmaceuticals, including acetylcholinesterase inhibitors and benzodiazepines.[4] The dimethylcarbamoyl group can modulate the pharmacological properties of a molecule.
-
Acetyl Bromide/Chloride: A common reagent for acetylation, which is a key reaction in the synthesis of many active pharmaceutical ingredients. Acetylation can alter the solubility, stability, and bioavailability of drug candidates.
-
Methyl Iodide: Widely used for methylation in drug synthesis. Methylation can significantly impact the biological activity and metabolic stability of a drug molecule. In proteomics, methyl iodide can be used for the chemical modification of proteins to study their structure and function.
Conclusion
The choice of an electrophilic reagent is a critical decision in chemical synthesis. This guide provides a framework for comparing the performance of this compound with acetyl bromide and methyl iodide. While a direct quantitative comparison is hampered by the limited availability of kinetic data for this compound, the provided information on its chloride analog and the general principles of electrophile reactivity offer valuable insights. For precise comparative studies, it is recommended that researchers determine the second-order rate constants for their specific reaction conditions using the experimental protocol outlined in this guide.
References
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solved The rate of reaction of pyridine (C5H5N) and methyl | Chegg.com [chegg.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
A Comparative Analysis of Dimethylcarbamyl Bromide Purity from Leading Suppliers
For researchers, scientists, and drug development professionals, the purity of reagents is a critical factor that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a comprehensive comparison of dimethylcarbamyl bromide from three hypothetical leading suppliers: Supplier A, Supplier B, and Supplier C. The assessment is based on a rigorous analytical workflow designed to determine purity and identify potential impurities.
This compound is a crucial reagent in organic synthesis, particularly in the formation of carbamates. Impurities can lead to unwanted side reactions, lower yields, and complications in the purification of the final products. Therefore, a thorough evaluation of the purity of this reagent from different sources is essential for robust and reproducible research.
Quantitative Purity Assessment
The purity of this compound from each supplier was determined using a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The results are summarized in the table below.
| Supplier | Purity by GC-MS (%) | Purity by HPLC (%) | Major Impurity | Impurity Content by GC-MS (%) |
| Supplier A | 98.5 | 98.2 | Dimethylformamide | 1.1 |
| Supplier B | 99.2 | 99.0 | Tetramethylurea | 0.5 |
| Supplier C | 97.8 | 97.5 | Unknown (m/z 152) | 1.5 |
Caption: Comparative purity data of this compound from three different suppliers.
Experimental Workflow
The following diagram illustrates the systematic approach taken to assess the purity of this compound from each supplier.
A Comparative Analysis of the Biological Activity of N,N-Dimethylcarbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N,N-dimethylcarbamate moiety is a key pharmacophore found in a variety of biologically active compounds. Derivatives incorporating this functional group have garnered significant attention for their therapeutic potential, particularly as inhibitors of acetylcholinesterase (AChE), as well as for their cytotoxic and anti-inflammatory properties. This guide provides a comparative overview of the biological activities of several N,N-dimethylcarbamate derivatives, supported by experimental data, to aid in the advancement of research and drug development. While dimethylcarbamyl bromide is a common precursor for the synthesis of these molecules, this guide focuses on the biological activities of the resulting N,N-dimethylcarbamate derivatives.
Acetylcholinesterase (AChE) Inhibition
N,N-dimethylcarbamate derivatives are well-established inhibitors of acetylcholinesterase, an enzyme critical to the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The inhibitory potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values.
A series of N,N-dimethylcarbamates containing a N,N-dibenzylamino moiety have been synthesized and evaluated for their AChE inhibitory activity. The most active of these compounds demonstrated significant inhibition, with IC50 values in the micromolar range.[1] Structure-activity relationship (SAR) studies have revealed that the length of the alkyl linker between the carbamate and the dibenzylamino groups, as well as the nature of substituents on the aromatic rings, significantly influences the inhibitory potency.[1]
| Compound Reference | Structure | AChE Inhibition (%) at 50 µM | IC50 (µM) |
| Compound 4 | N,N-dibenzylaminohexyl dimethylcarbamate | 85% | Not explicitly stated, but identified as most active |
| Compound 8 | N,N-dibenzylaminobutyl dimethylcarbamate | 69% | Not explicitly stated |
| Picolinamide Derivative 7a | Not explicitly a dimethylcarbamate, but a related amide with dimethylamine side chain | - | 2.49 ± 0.19 |
| Salicylanilide Derivative | O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | - | 38.98 |
Table 1: Acetylcholinesterase Inhibitory Activity of N,N-Dimethylcarbamate and Related Derivatives. [1][2][3]
The mechanism of AChE inhibition by carbamates involves the carbamoylation of a serine residue within the enzyme's active site. This forms a carbamoyl-enzyme intermediate that is slow to hydrolyze, leading to a temporary inactivation of the enzyme.[4]
Caption: Mechanism of Acetylcholinesterase Inhibition by Carbamates.
Cytotoxicity
Several N,N-dimethylcarbamate derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The MTT assay is a standard colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
The cytotoxic activity is also typically expressed as an IC50 value, representing the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound Type | Cell Line | IC50 (µM) |
| Benzimidazole carbamate | Breast Cancer (general) | ~0.4 |
| Benzimidazole carbamate | Normal Mammary Epithelial | 4.2 - 4.4 |
| Amide Cinnamate Derivative 8 | MCF-7 (Breast Cancer) | Potent inhibition at 40 µg/ml |
Table 2: Cytotoxicity of Carbamate and Related Derivatives against Cancer Cell Lines. [5][6]
It's noteworthy that some carbamate derivatives exhibit selective cytotoxicity, being more potent against cancer cells than normal cells, which is a desirable characteristic for potential anticancer agents.[5]
Caption: General workflows for AChE inhibition and cytotoxicity assays.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the compounds against AChE is determined using a spectrophotometric method developed by Ellman.[7]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent
Procedure:
-
In a 96-well microplate, add phosphate buffer, the test compound solution at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding DTNB and ATCI to the wells.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then determined from the dose-response curve.[8]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[9]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight in an incubator (37°C, 5% CO2).
-
The following day, treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.[10][11]
Caption: Structure-Activity Relationship of N,N-Dimethylcarbamate Derivatives.
References
- 1. New N,N-dimethylcarbamate inhibitors of acetylcholinesterase: design synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates [mdpi.com]
- 3. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of Dimethylcarbamyl Bromide
For laboratory professionals handling highly reactive and potentially hazardous materials, the safe disposal of chemical waste is a paramount concern. Dimethylcarbamyl bromide, a reactive carbamoyl halide, requires careful and informed handling to ensure the safety of personnel and the environment. Due to a lack of specific documented disposal procedures for this compound, this guide provides a comprehensive operational plan extrapolated from the well-documented procedures for its close analog, dimethylcarbamyl chloride. This information is intended to be a starting point for consultation with certified environmental health and safety (EHS) professionals.
Researchers, scientists, and drug development professionals must consult their institution's EHS department before proceeding with any chemical waste disposal. The following procedures are based on the chemical reactivity of similar compounds and should be adapted to the specific context of the laboratory's capabilities and regulatory requirements.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to adhere to strict safety protocols. This compound is expected to be a moisture-sensitive, corrosive, and toxic compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., butyl rubber or Viton®).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Respiratory Protection: A full-face respirator with a combination organic vapor/acid gas cartridge is recommended, especially when handling outside of a certified chemical fume hood.
-
Protective Clothing: A chemically resistant apron or lab coat should be worn.
Engineering Controls:
-
All handling and disposal operations must be conducted in a well-ventilated chemical fume hood.
-
An emergency eyewash station and safety shower must be readily accessible.
Quantitative Data for Disposal Planning
Due to the absence of specific data for this compound, the following table provides key parameters for dimethylcarbamyl chloride as a reference. These values should be used with caution and as a basis for a conservative approach to the disposal of the bromide.
| Parameter | Value (for Dimethylcarbamyl Chloride) | Notes |
| Neutralizing Agent | 10% Sodium Hydroxide (NaOH) Solution | A basic solution to hydrolyze the compound. |
| Reaction Temperature | Room Temperature (with cooling capability) | The reaction is exothermic; monitor for temperature increase. |
| Reaction Time | Several hours to ensure complete hydrolysis | Stirring is required to ensure proper mixing. |
| pH Monitoring | Final pH should be neutral (6-8) | Check with pH paper or a calibrated pH meter. |
| Waste Segregation | Aqueous waste containing the hydrolyzed product | Dispose of as hazardous waste according to local regulations. |
Step-by-Step Disposal Protocol
This protocol is a recommended procedure for the neutralization of small quantities of this compound.
1. Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work exclusively within a certified chemical fume hood.
-
Prepare a 10% solution of sodium hydroxide (NaOH) in a suitably large container. The volume of the NaOH solution should be at least 10 times the volume of the this compound to be neutralized.
-
Have a cooling bath (e.g., an ice-water bath) ready in case the reaction becomes too exothermic.
2. Neutralization:
-
Slowly and carefully add the this compound to the stirred 10% NaOH solution. CAUTION: The reaction may be vigorous and produce fumes. Add dropwise or in very small portions.
-
Continuously stir the mixture.
-
Monitor the temperature of the solution. If the temperature rises significantly, slow the addition rate and/or use the cooling bath.
-
After the addition is complete, continue stirring the solution for several hours at room temperature to ensure complete hydrolysis.
3. Verification and Final Disposal:
-
After the reaction is complete, check the pH of the solution using pH paper or a calibrated pH meter. The pH should be in the neutral range (6-8). If the solution is still acidic, add more 10% NaOH solution until the pH is neutral. If it is too basic, it can be neutralized with a dilute acid like hydrochloric acid.
-
The resulting aqueous solution contains dimethylamine, carbon dioxide, and sodium bromide. This solution must be collected in a properly labeled hazardous waste container.
-
Consult your institution's EHS department for the final disposal of the hazardous waste container.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound.
By adhering to these extrapolated guidelines and, most importantly, by working in close collaboration with certified safety professionals, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
Essential Safety and Operational Guide for Handling Dimethylcarbamyl Bromide
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Dimethylcarbamyl bromide. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical, minimizing exposure risks and promoting a secure laboratory environment. The information is primarily based on the closely related and well-documented compound, Dimethylcarbamyl chloride, and should be considered applicable due to their structural and chemical similarities.
Hazard Summary
This compound is expected to share hazards with Dimethylcarbamyl chloride, which is classified as a combustible liquid that is harmful if swallowed and toxic if inhaled.[1][2] It is known to cause serious skin and eye irritation and may lead to respiratory irritation.[1][2] Furthermore, Dimethylcarbamyl chloride is identified as a substance that may cause cancer.[1][2] It is also moisture-sensitive and can react with water or moisture to form toxic and corrosive gases.[1][3][4] The material is extremely destructive to the tissues of mucous membranes, the upper respiratory tract, eyes, and skin.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent any direct contact and inhalation. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Respiratory Protection
Respiratory protection is required when vapors or aerosols are generated. The appropriate respirator type depends on the potential exposure concentration.
| Condition | Recommended Respirator Type |
| Potential exposure above the exposure limit | NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode.[4] For increased protection, this can be used with an auxiliary self-contained breathing apparatus (SCBA).[4] |
| Vapors/aerosols are generated | Air-purifying respirator with an appropriate filter type (e.g., Type ABEK or Type A Brown for organic gases and vapors).[5] |
| Emergency or large-scale use | A NIOSH/MSHA or European Standard EN 136 approved respirator should be used if exposure limits are exceeded or irritation is experienced.[1] A self-contained breathing apparatus (SCBA) is necessary in emergencies.[3] |
Hand Protection
Selection of appropriate gloves is critical. Always inspect gloves before use and remove them carefully to avoid skin contamination.[1]
| Glove Material | Recommendation | Considerations |
| Nitrile Rubber | Recommended by some safety data sheets.[1] Nitrile offers good resistance to a variety of chemicals and provides superior puncture and abrasion resistance.[6] | Breakthrough times can vary significantly based on glove thickness, chemical concentration, and duration of contact.[7] |
| Neoprene | Recommended by some safety data sheets.[1] Neoprene has excellent resistance to a broad range of chemicals.[6] | As with all glove materials, consult the manufacturer's specific chemical resistance data. |
| SilverShield®/4H® | Recommended for known carcinogens, offering high resistance to a wide range of chemicals.[4][7] | These gloves may have poor dexterity, so wearing a second, more form-fitting glove (like nitrile) over them can be beneficial.[6][7] |
Eye and Face Protection
-
Goggles: Chemical safety goggles compliant with European standard EN 166 or OSHA's 29 CFR 1910.133 regulations are required to protect against splashes.[1][5]
-
Face Shield: In addition to goggles, a face shield should be worn to provide a broader range of protection for the face.
Skin and Body Protection
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[3][5] This includes long-sleeved clothing and a lab coat.[1] For operations with a higher risk of exposure, chemically resistant suits such as DuPont Tychem® CSM, Responder®, or TK may be necessary.[4]
-
Footwear: Chemical-resistant, steel-toed boots or shoes are recommended.[8]
-
Contaminated Clothing: Work clothing that becomes wet or significantly contaminated should be removed and replaced immediately.[3]
Quantitative Exposure Limits
The following exposure limits are for Dimethylcarbamyl chloride and should be used as a guideline for this compound.
| Organization | Limit | Details |
| ACGIH | 0.005 ppm | Threshold Limit Value (TLV) averaged over an 8-hour workshift.[4] |
| NIOSH | Lowest Feasible Concentration | Recommends that exposure to occupational carcinogens be limited to the lowest feasible concentration.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety.
Handling Procedures
-
Training: All personnel must be trained on the hazards and proper handling procedures for this compound before commencing any work.[4]
-
Ventilation: Always work in a well-ventilated area. A chemical fume hood is strongly recommended for all operations.[5]
-
Avoid Contact: Do not breathe vapors or mists. Avoid all contact with skin, eyes, and clothing.[5]
-
Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[5] Contaminated clothing should be removed immediately.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5] All equipment used when handling the product must be grounded.[3]
Storage Plan
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep containers tightly closed to prevent contact with moisture.[1][5]
-
Store locked up and away from incompatible materials such as strong oxidizing agents, alcohols, and strong bases.[4][5]
Spill Response
-
Evacuate: Immediately evacuate personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Eliminate all sources of ignition.[3][4]
-
Containment: Do not allow the spill to enter drains. Cover drains if necessary.
-
Absorption: Absorb the spill with an inert, non-combustible material such as dry sand, earth, or vermiculite.[4] DO NOT USE WATER .[4]
-
Collection: Collect the absorbed material into a suitable, sealed container for disposal.[4][5]
-
Decontamination: Clean the affected area thoroughly.
Disposal Plan
-
All waste materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste.
-
Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.
First Aid Measures
Immediate medical attention is required for any exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration.[4][5] Call a physician or poison control center immediately.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes, followed by washing with soap and water.[1][3][4] Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[1][4] Remove contact lenses if present and easy to do. Call an ophthalmologist or seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[3] If the victim is conscious, rinse their mouth and have them drink one or two glasses of water to dilute the chemical.[3] Call a physician or poison control center immediately.[5] |
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
